Betanin, AldrichCPR
Description
Classification and Chemical Nature of Betalains (B12646263)
Betalains are broadly classified into two main structural groups based on their color and the nature of the residue conjugated to betalamic acid: betacyanins and betaxanthins. mdpi.comnih.govembrapa.br
Betacyanins: These pigments are responsible for red to violet hues. mdpi.comnih.gov They are formed by the condensation of betalamic acid with a cyclo-dihydroxyphenylalanine (cyclo-DOPA) residue. nih.govsci-hub.se
Betaxanthins: These pigments impart yellow to orange colors. mdpi.comnih.gov They are condensation products of betalamic acid with various amino acids or amines. nih.govsci-hub.se
The core structure of all betalains includes betalamic acid, a chromophore derived from the amino acid tyrosine. embrapa.brsci-hub.se The distinct colors arise from the conjugated double bonds within their structures. mdpi.com Betalains are considered chromoalkaloids due to their nitrogen content and biosynthesis from amino acids, similar to alkaloids. mdpi.comsci-hub.se
Betanin is the most common and well-studied betacyanin. nih.govncats.io It is the primary pigment responsible for the characteristic deep red-violet color of red beets (Beta vulgaris). wikipedia.orgnih.gov Chemically, betanin is a glycoside, specifically a 5-O-β-D-glucopyranoside of betanidin (B1384155). tandfonline.comwikipedia.orgnih.gov Betanidin is the aglycone of betanin, formed by the hydrolysis of the glucose molecule. wikipedia.orgcartrite.co.uk This structural feature, the glycosidic linkage, contributes to betanin's water solubility. nih.gov
Natural Occurrence and Distribution
Betalains exhibit a restricted taxonomic distribution. Their presence is a significant characteristic used in the taxonomy of higher plants. mdpi.com
The primary natural occurrence of betalains, including betanin, is within the flowering plant order Caryophyllales. mdpi.comwikipedia.orgnih.govfrontiersin.org Approximately 17 families within this order produce betalains. nih.gov Notable sources rich in betanin include:
Red beet roots (Beta vulgaris L.) tandfonline.comwikipedia.orgnih.gov
Fruits of certain cacti species, such as Opuntia sp. (prickly pear) and Hylocereus sp. (dragon fruit). tandfonline.comnih.govbetaelegans.com
Grainy or leafy amaranth (B1665344) (Amaranthus sp.). wikipedia.orgnih.gov
Colored Swiss chard (Beta vulgaris L. ssp. cicla). wikipedia.orgnih.gov
Celosia argentea L. nih.gov
Bougainvillea sp. nih.gov
Betalains accumulate in the vacuoles of plant cells, predominantly in epidermal and subepidermal tissues, contributing to the coloration of flowers, fruits, leaves, stems, and roots. wikipedia.orgnih.gov
Beyond the plant kingdom, betalains have also been identified in certain higher-order fungi, specifically in several genera within the phylum Basidiomycota. mdpi.comwikipedia.orgnih.govfrontiersin.org Genera known to contain betalains include Amanita (such as Amanita muscaria, the fly agaric), Hygrocybe, and Hygrophorus. wikipedia.orgnih.govfrontiersin.orgmdpi.com The role of betalains in these fungal species is not yet fully understood. nih.gov
Historical Context and Evolution of Research Interest
The study of betalains and betanin has evolved significantly since their initial discovery. Betalains were first extracted from Beta vulgaris. wikipedia.orgtaylorandfrancis.com Early research in the 1960s, notably by Dr. Tom Mabry and colleagues at the University of Zurich, was crucial in isolating betalains and elucidating their chemical structures. wikipedia.orgzryd.net Initially, there was some thought that betalains might be chemically related to anthocyanins due to their shared characteristic of being water-soluble pigments found in plant vacuoles. wikipedia.org However, structural and chemical analyses quickly revealed that they are distinct compound classes, with a key difference being the presence of nitrogen in betalains, which is absent in anthocyanins. wikipedia.org
Research interest in betanin and other betalains has grown considerably over time, driven by their vibrant colors and potential applications. Their use as natural food colorants (Betanin is approved as E162 in Europe and under Section 73.40 in Title 21 of the Code of Federal Regulations in the United States) has a long history. tandfonline.comwikipedia.orgncats.iobetaelegans.comrsc.org Beyond their coloring properties, detailed research findings have highlighted their potent antioxidant activity, which is attributed to their ability to scavenge free radicals. mdpi.comembrapa.brnih.govnih.govtandfonline.com Studies have investigated the pH-dependent nature of this antioxidant activity, showing increased efficacy at higher pH values. tandfonline.comtandfonline.com The stability of betanin under various conditions, such as heat, light, and oxygen, has also been a significant area of research, particularly in the context of its use in food processing and storage. mdpi.comnih.govembrapa.brsci-hub.seplos.orgfoodb.ca More recent research has explored the potential biological activities of betanin, including its effects on oxidative stress and inflammation. mdpi.comtandfonline.comnih.govnih.gov
While early research focused on isolation and structural determination, the evolution of research interest has expanded to encompass the biosynthesis pathways of betalains, their ecological roles in plants (such as photoprotection and defense), and their potential applications in various industries, including food, cosmetics, and pharmaceuticals. mdpi.comtandfonline.comsci-hub.se
Structure
2D Structure
Properties
IUPAC Name |
1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-6-10-5-14(23(36)37)26(13(10)7-15(16)28)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27,29-31H,4-5,8H2,(H4,28,32,33,34,35,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHFDKNIEVKVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7659-95-2 | |
| Record name | Betanin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029408 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of Betanin
Precursors in Betanin Biosynthesis
The betanin biosynthetic pathway utilizes key precursor molecules derived from tyrosine. frontiersin.orgresearchgate.netnih.govfrontiersin.orgresearchgate.netcabidigitallibrary.org
Tyrosine and L-DOPA Derivations
The initial step in betalain biosynthesis is the hydroxylation of L-tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.orgnih.govnih.govresearchgate.netcabidigitallibrary.orgnih.gov This reaction is catalyzed by cytochrome P450 enzymes, particularly those belonging to the CYP76AD family. frontiersin.orgwikipedia.orgnih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.netplos.orgplos.orgpnas.orgmdpi.com L-tyrosine serves as the primary precursor for the entire betalain pathway. frontiersin.orgresearchgate.netnih.govfrontiersin.orgresearchgate.netcabidigitallibrary.org
Betalamic Acid and Cyclo-DOPA as Intermediates
L-DOPA stands at a crucial branching point in the betalain pathway, being converted into two key intermediates: betalamic acid and cyclo-DOPA. wikipedia.orgresearchgate.netcabidigitallibrary.orgnih.gov The formation of betalamic acid involves the extradiol cleavage of the aromatic ring of L-DOPA catalyzed by L-DOPA 4,5-dioxygenase (DODA), followed by a spontaneous cyclization reaction. wikipedia.orgnih.govresearchgate.netgenome.jpigem.orgresearchgate.netresearchgate.netresearchgate.netnih.gov Cyclo-DOPA is formed from L-DOPA through an oxidative cyclization reaction also catalyzed by certain cytochrome P450 enzymes, such as CYP76AD1. wikipedia.orgresearchgate.netplos.orgpnas.orgmdpi.comresearchgate.netuniprot.org Betalamic acid is the common chromophore for all betalains (B12646263), while cyclo-DOPA is a pivotal intermediate specifically for betacyanin biosynthesis. wikipedia.orgnih.govresearchgate.netgenome.jpresearchgate.netresearchgate.netmdpi.com
Enzymatic Catalysis in Betanin Formation
Several enzymes play critical roles in catalyzing the steps of betanin biosynthesis. frontiersin.orgfrontiersin.orgresearchgate.net
Role of Cytochrome P450 Enzymes (e.g., CYP76AD1)
Cytochrome P450 enzymes, particularly those within the CYP76AD family, are involved in the initial steps of betalain biosynthesis. frontiersin.orgwikipedia.orgnih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.netplos.orgplos.orgpnas.orgmdpi.com CYP76AD1 from Beta vulgaris is a notable example, known to catalyze both the hydroxylation of tyrosine to L-DOPA and the subsequent conversion of L-DOPA to cyclo-DOPA. frontiersin.orgnih.govnih.govnih.govplos.orgplos.orgpnas.orgmdpi.comresearchgate.netuniprot.org Other members of this family, such as CYP76AD5 and CYP76AD6, have also been shown to perform the initial tyrosine hydroxylation step. nih.govnih.govplos.org
L-DOPA 4,5-Dioxygenase (DODA) Activity
L-DOPA 4,5-dioxygenase (DODA) is a key enzyme responsible for the formation of betalamic acid from L-DOPA. frontiersin.orgwikipedia.orgnih.govresearchgate.netgenome.jpigem.orgnih.govresearchgate.netplos.orgpnas.orgmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov This enzyme catalyzes the extradiol cleavage of the L-DOPA aromatic ring, yielding 4,5-seco-DOPA, which then spontaneously cyclizes to form betalamic acid. nih.govigem.orgresearchgate.net DODA activity has been identified as a potential rate-limiting step in betalain biosynthesis in some systems. researchgate.netmdpi.comnih.gov
Glucosyltransferases in Glycosylation
Glucosyltransferases are involved in the glycosylation of betalain intermediates, a crucial step for the stability and diversity of the pigments. frontiersin.orgfrontiersin.orgigem.orgpnas.orgacademicjournals.orgnih.govnih.govresearchgate.net In the case of betanin biosynthesis, a betanidin (B1384155) 5-O-glucosyltransferase catalyzes the transfer of a glucose moiety to the 5-hydroxyl group of betanidin, forming betanin. researchgate.netigem.orgpnas.orgacademicjournals.orgnih.gov Another pathway involves a cyclo-DOPA glucosyltransferase that glycosylates cyclo-DOPA to cyclo-DOPA-5-O-glucoside, which then spontaneously condenses with betalamic acid to produce betanin directly. frontiersin.orgresearchgate.netresearchgate.netpnas.orgacademicjournals.orgresearchgate.net Several glucosyltransferases involved in betanin production have been identified and characterized. academicjournals.orgnih.govnih.govresearchgate.net
Betanidin 5-O-Glucosyltransferase (B5GT)
Betanidin 5-O-glucosyltransferase (B5GT) is a key enzyme in the final step of betanin biosynthesis. researchgate.netnih.gov This enzyme catalyzes the transfer of a glucose moiety from UDP-glucose to the hydroxyl group at the 5-O position of betanidin, resulting in the formation of betanin (betanidin-5-O-β-glucoside). nih.govnih.gov B5GT activity has been characterized in various betalain-producing plants, including Dorotheanthus bellidiformis, Phytolacca americana, Beta vulgaris, Opuntia ficus-indica, and Amaranthus hypochondriacus. nih.gov Research indicates that B5GTs from different species can show varying affinities for different betalain substrates. tandfonline.com
Cyclo-DOPA 5-O-Glucosyltransferase (cDOPA5GT)
Another enzyme involved in the glycosylation aspect of betanin biosynthesis is cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT). brockingtonlab.co.ukfrontiersin.orgplos.org This enzyme catalyzes the glucosylation of cyclo-DOPA at the 5-O position, producing cyclo-DOPA 5-O-glucoside. brockingtonlab.co.ukpnas.orgplos.org This glucosylated intermediate can then spontaneously condense with betalamic acid to directly form betanin, representing an alternative route to betanidin glucosylation. brockingtonlab.co.ukpnas.orgresearchgate.net cDOPA5GT activity has been observed in species such as Amaranthus hypochondriacus, Celosia cristata, and Mirabilis jalapa. frontiersin.org Studies have also indicated the presence of cDOPA5GT in the cytoplasm and/or nucleus of plant cells, suggesting these as potential sites for betalain biosynthesis. frontiersin.org
Proposed Biosynthetic Pathways
The biosynthesis of betalains, including betanin, is understood to proceed through several proposed pathways, primarily starting from tyrosine. brockingtonlab.co.ukacademicjournals.org While the core steps are established, variations and alternative routes exist.
Tyrosine-Based Pathways
The classic and most widely accepted pathway for betalain biosynthesis begins with tyrosine. academicjournals.org This pathway involves the hydroxylation of tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine), a reaction catalyzed by cytochrome P450 enzymes, specifically those belonging to the CYP76AD family. brockingtonlab.co.ukpnas.orgfrontiersin.orgplos.org L-DOPA then serves as a pivotal intermediate with multiple fates. academicjournals.org One branch involves the enzymatic cleavage of the aromatic ring of L-DOPA by DOPA 4,5-dioxygenase (DODA) to produce 4,5-seco-DOPA, which subsequently undergoes spontaneous intramolecular condensation to form betalamic acid, the common chromophore of all betalains. brockingtonlab.co.ukpnas.orgplos.orgoup.com Another branch involves the oxidation and cyclization of L-DOPA to cyclo-DOPA, also catalyzed by certain CYP76AD enzymes. brockingtonlab.co.ukpnas.orgplos.org Betanin is then formed either by the spontaneous condensation of betalamic acid with cyclo-DOPA followed by glucosylation of the resulting betanidin by B5GT, or by the glucosylation of cyclo-DOPA by cDOPA5GT followed by spontaneous condensation with betalamic acid. brockingtonlab.co.ukpnas.orgresearchgate.net
Tyramine-Based Pathways
While the tyrosine-based pathway is predominant, a tyramine-based pathway has also been proposed, particularly in certain plant species. academicjournals.org This pathway suggests tyramine, instead of tyrosine, as an initial substrate. academicjournals.org Tyramine is proposed to be hydroxylated to dopamine, catalyzed by a hydroxylase-type tyrosinase. academicjournals.org Dopamine can then condense with betalamic acid to form dopamine-betaxanthin, which can be further oxidized. researchgate.netacademicjournals.org This pathway has been suggested based on the presence of 2-descarboxy-betacyanins in some plants. academicjournals.org
Enzymatic vs. Spontaneous Condensation Reactions
A notable aspect of betalain biosynthesis is the nature of the condensation reactions that form the colored pigments. Research indicates that the condensation of betalamic acid with cyclo-DOPA (to form betanidin) or with amino acids/amines (to form betaxanthins) is generally considered a spontaneous reaction, rather than being enzyme-catalyzed. brockingtonlab.co.ukgenome.jpacademicjournals.orgpnas.orgnih.gov This spontaneous condensation occurs after the enzymatic formation of betalamic acid and the respective cyclo-DOPA or amine/amino acid precursors. brockingtonlab.co.ukgenome.jpnih.gov Experiments involving feeding studies with betalamic acid and cyclo-DOPA have supported the spontaneous nature of this step in betacyanin formation. nih.gov
Genetic and Molecular Regulation of Betanin Biosynthesis
The biosynthesis of betanin is regulated at the genetic and molecular levels, involving the expression of genes encoding the key enzymes in the pathway. Studies have identified several genes crucial for betalain production, including those for cytochrome P450 enzymes (like CYP76AD1), DOPA 4,5-dioxygenase (DODA), and glucosyltransferases (B5GT and cDOPA5GT). tandfonline.comfrontiersin.orgmdpi.com Transcriptomic analyses in betalain-producing plants have revealed correlations between the expression levels of these genes and the accumulation of betalains. frontiersin.orgplos.orgmdpi.com For instance, higher expression levels of transcripts related to tyrosinase (CYP76AD) and DODA have been associated with increased betalain content. frontiersin.orgmdpi.com The regulation of these genes involves transcriptional factors, such as MYB proteins, which play a role in controlling the expression of genes in secondary metabolic pathways like betalain biosynthesis. researchgate.net Furthermore, research has explored the potential for engineering betalain biosynthesis in non-betalain-producing plants by introducing and expressing the relevant biosynthetic genes. pnas.orgnih.govfrontiersin.org This heterologous expression has demonstrated the functional roles of the identified genes in producing betanin and other betalains. pnas.orgfrontiersin.org
Identification and Characterization of Biosynthetic Genes
Key enzymatic steps in betanin biosynthesis are catalyzed by specific enzymes, and the genes encoding these enzymes have been identified and characterized in various betalain-producing species. The pathway begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). brockingtonlab.co.ukresearchgate.net This step is catalyzed by cytochrome P450 enzymes, specifically those belonging to the CYP76AD subfamily. researchgate.netmdpi.comutexas.edufrontiersin.org For instance, BvCYP76AD1 in Beta vulgaris is primarily involved in the biosynthesis of betacyanins like betanin. frontiersin.orgresearchgate.net Another key enzyme is L-DOPA 4,5-dioxygenase (DODA), which catalyzes the cleavage of the cyclic ring of L-DOPA to produce betalamic acid. brockingtonlab.co.ukresearchgate.netfrontiersin.org Genes encoding DODA have been identified in several species, including Beta vulgaris (BvDODA1) and Chenopodium quinoa. frontiersin.orgresearchgate.netnih.gov
The formation of betanidin involves the spontaneous condensation of betalamic acid with cyclo-DOPA. frontiersin.orgmdpi.com Cyclo-DOPA is formed from L-DOPA through an oxidation and cyclization reaction, also catalyzed by cytochrome P450 enzymes like CYP76AD1. frontiersin.orgfrontiersin.org The final step in betanin biosynthesis is the glycosylation of betanidin, primarily at the 5-O position, to form betanin. academicjournals.org This reaction is catalyzed by betanidin 5-O-glucosyltransferase (B5GT). academicjournals.orgresearchgate.net Another glucosyltransferase, cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT), can also be involved by glycosylating cyclo-DOPA, which then spontaneously condenses with betalamic acid to form betanin. frontiersin.orgacademicjournals.org Genes encoding these glucosyltransferases have been identified in species like Dorotheanthus bellidiformis (Db5GT) and Chenopodium quinoa. frontiersin.orgresearchgate.netnih.gov
Research has involved identifying and characterizing these genes through techniques such as transcriptome analysis and functional expression in heterologous systems like yeast or Nicotiana benthamiana. frontiersin.orgutexas.edumdpi.com For example, studies in Hylocereus undatus identified 53 candidate genes related to betalain biosynthesis, including those for CYP76AD, DODA, and glucosyltransferases, and functional analysis confirmed their roles in pigment production. mdpi.com
Here is a table summarizing some key genes and enzymes involved in betanin biosynthesis:
| Enzyme Name | Gene Name (Example Species) | Catalyzed Reaction | Example Species |
| Cytochrome P450 (CYP76AD) | BvCYP76AD1 (B. vulgaris) | L-Tyrosine to L-DOPA; L-DOPA to cyclo-DOPA | Beta vulgaris, Hylocereus undatus frontiersin.orgresearchgate.netfrontiersin.orgmdpi.com |
| L-DOPA 4,5-Dioxygenase (DODA) | BvDODA1 (B. vulgaris) | L-DOPA to Betalamic acid | Beta vulgaris, Chenopodium quinoa, Hylocereus undatus frontiersin.orgresearchgate.netnih.govmdpi.com |
| Betanidin 5-O-Glucosyltransferase | Db5GT (D. bellidiformis) | Betanidin to Betanin | Dorotheanthus bellidiformis, Chenopodium quinoa frontiersin.orgacademicjournals.orgresearchgate.netnih.gov |
| Cyclo-DOPA 5-O-Glucosyltransferase | cDOPA5GT | cyclo-DOPA to cyclo-DOPA-5-O-glucoside | Dorotheanthus bellidiformis, Chenopodium quinoa, Hylocereus undatus frontiersin.orgacademicjournals.orgresearchgate.netnih.govmdpi.com |
Transcriptional Regulation of Betalain Synthesis
The expression of genes involved in betalain biosynthesis is tightly regulated at the transcriptional level. Transcription factors play a crucial role in controlling the activity of these biosynthetic genes, thereby influencing the accumulation of betalain pigments. frontiersin.orgmdpi.com MYB transcription factors, in particular, have been identified as key regulators of betalain synthesis. frontiersin.orgmdpi.comnih.gov
In Beta vulgaris, the MYB transcription factor BvMYB1 has been shown to regulate the betalain pathway. frontiersin.orgnih.gov Silencing of BvMYB1 leads to a downregulation of structural genes involved in betalain synthesis, while overexpression upregulates these genes. nih.gov Other transcription factors, such as WRKY, SPL, and bHLH, have also been implicated in the regulation of betalain biosynthesis in different plant species. mdpi.com For example, HmoWRKY40 in Hylocereus monacanthus can bind to and activate the promoter of HmoCYP76AD1, a key gene in the pathway. mdpi.com
Transcriptomic analyses have been instrumental in identifying candidate regulatory genes by comparing gene expression profiles in tissues with different betalain accumulation levels. frontiersin.orgmdpi.comnih.gov These studies have revealed complex regulatory networks involving multiple transcription factors that coordinate the expression of the structural genes. frontiersin.org
Phylogenetic Analysis of Key Biosynthetic Genes
Phylogenetic analysis of the key genes involved in betalain biosynthesis has provided insights into the evolutionary history of this pathway and its distribution within the Caryophyllales. brockingtonlab.co.ukresearchgate.net These analyses suggest that some genes in the betalain pathway may have been coopted from other metabolic pathways, such as the flavonoid or anthocyanin pathways. researchgate.net
Studies on the phylogenetic relationships of enzymes like DODA and CYP76AD have revealed lineage-specific gene duplication events within the Caryophyllales, which may have contributed to the diversification and evolution of betalain biosynthesis. brockingtonlab.co.ukresearchgate.net For instance, phylogenetic trees of CYP76AD genes in Chenopodium quinoa show different branches, with some members involved in L-DOPA and cyclo-DOPA synthesis. nih.gov Similarly, DODA proteins in Chenopodium quinoa are divided into different types based on phylogenetic analysis. nih.gov
Phylogenetic studies also help in understanding the evolutionary relationship between betalain-producing species and those that produce anthocyanins, supporting the hypothesis of mutual exclusion of these two pigment classes and suggesting convergent evolution of pigmentation in some lineages. brockingtonlab.co.ukresearchgate.net
Modulation of Primary Metabolism in Betanin Synthesis
Betanin, as a secondary metabolite, is synthesized from precursors derived from primary metabolism, particularly L-tyrosine, which is produced via the shikimate pathway. brockingtonlab.co.uknih.govresearchgate.net Therefore, the availability of these primary metabolites can influence the rate and extent of betanin synthesis. nih.gov
Modulating primary metabolism can be a strategy to enhance betalain production. Research has shown that genetic modifications aimed at increasing the flux through the shikimate pathway or increasing the availability of L-tyrosine can impact betalain accumulation. nih.govresearchgate.net For example, in transgenic carrots engineered to produce betanin, the accumulation of betanin significantly altered metabolic pathways related to photosynthesis and tyrosine metabolism. nih.govresearchgate.net A decrease in tyrosine content was observed in these transgenic plants, suggesting that betanin synthesis is a tyrosine-consuming process that influences primary metabolism. nih.gov
Understanding the interplay between primary and secondary metabolism is crucial for optimizing betalain production in plants or in engineered systems. Strategies such as targeting enzymes to specific subcellular compartments or redirecting metabolic flow have been investigated to increase secondary metabolite accumulation, including betalains. dcu.ie
Structural Characterization and Analysis of Betanin
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are instrumental in determining the molecular structure of betanin by examining the interaction of the molecule with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a key technique for identifying and quantifying betanin. The characteristic color of betanin arises from its absorption of light in the visible region of the electromagnetic spectrum. In aqueous solutions, betanin typically exhibits a maximum absorption wavelength (λmax) in the range of 536 to 540 nanometers. nih.gov Studies have reported a distinct absorption peak at 538 nm, which is indicative of the betacyanin structure. nih.gov The intensity of this absorption is directly proportional to the concentration of betanin, allowing for its quantification. Environmental factors such as pH can influence the absorption spectrum. For instance, betanin is most stable in the pH range of 5 to 7. nih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in the betanin molecule. By analyzing the absorption of infrared radiation, specific vibrational modes of the chemical bonds can be identified. The FT-IR spectrum of betanin reveals a complex pattern of absorption bands that correspond to its various structural features.
Key vibrational bands observed in the FT-IR spectrum of betanin include a broad band around 3359 cm⁻¹, which is attributed to the stretching vibrations of O-H groups from the sugar moiety and phenolic hydroxyl groups. nih.gov The stretching vibration of the C=N bond is typically observed around 1624 cm⁻¹. nih.gov Carbonyl (C=O) stretching vibrations, indicative of the carboxylic acid and other carbonyl functionalities, are also present in the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of betanin, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are utilized to map out the connectivity of atoms within the molecule.
¹H NMR spectra provide information on the chemical environment of protons. For betanin, characteristic signals can be observed for the aromatic protons of the cyclo-DOPA-5-O-β-D-glucoside moiety, as well as protons from the imino group and the betalamic acid portion of the molecule. researchgate.net 2D NMR experiments, such as gHSQC and gHMQC, have been crucial in assigning the partial ¹³C data due to the instability of betanin under certain conditions. nih.gov A specialized solvent system at a near-neutral pH has been developed to improve data acquisition by enhancing pigment stability. nih.gov
| Position | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Reference |
|---|---|---|---|
| 2 | - | - | researchgate.net |
| 3a | 3.31 (dd, 2.0, 16.7) | - | researchgate.net |
| 3b | - | - | researchgate.net |
| 4 | 7.06 (s) | 113.9 | researchgate.net |
| 5 | - | - | researchgate.net |
| 6 | - | - | researchgate.net |
| 7 | 7.13 (s) | - | researchgate.net |
| 8 | - | - | researchgate.net |
| 9 | - | 124.1 | researchgate.net |
| 10 | - | 175.8 | researchgate.net |
| 11 | - | - | researchgate.net |
| 12 | 6.04 (bd, ≈11) | 106.9 | researchgate.net |
| 13 | - | - | researchgate.net |
| 14a | 3.12 (bm) | 26.5 | researchgate.net |
| 14b | 3.21 (dd, 7.4, 17.2) | - | researchgate.net |
| 15 | - | - | researchgate.net |
| 1' | 4.98 (d, 7.4) | 101.4 | researchgate.net |
| 2' | 3.55 (overlap) | 75.7 | researchgate.net |
| 3' | 3.41–3.59 (overlap) | - | researchgate.net |
| 6'a | 3.70 (dd, 5.3, 12.3) | - | researchgate.net |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS, ESI-MASS)
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of betanin. When coupled with liquid chromatography (LC-MS/MS), it also allows for the identification and fragmentation analysis of the compound in complex mixtures. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing betanin.
The positive ion electrospray mass spectrum of betanin typically shows a molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 551. researchgate.net Tandem mass spectrometry (MS/MS) experiments provide further structural information by inducing fragmentation of the parent ion. The fragmentation patterns can reveal the loss of the glucose moiety and other characteristic fragments of the betanidin (B1384155) core, aiding in the confirmation of its structure.
| Technique | Ionization Mode | Observed m/z | Assignment | Reference |
|---|---|---|---|---|
| ESI-MS | Positive | 551 | [M+H]⁺ | researchgate.net |
Chromatographic Methods for Separation and Identification
Chromatographic techniques are essential for the separation, purification, and identification of betanin from its natural source, primarily red beet extract.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of betanin. Reversed-phase (RP) HPLC, often with a C18 column, is typically employed for the separation of betalains (B12646263).
The separation is monitored using a UV-Vis or a diode-array detector (DAD) set at the absorption maximum of betanin (around 538 nm). nih.gov The retention time of betanin in an HPLC system is a characteristic parameter used for its identification, often confirmed by co-injection with an authentic standard. HPLC analysis can also separate betanin from its C-15 epimer, isobetanin. researchgate.net The method allows for the quantification of betanin in various samples and for monitoring its stability and degradation products. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 | nih.gov |
| Detection Wavelength | ~538 nm | nih.gov |
| Common Epimer Separated | Isobetanin | researchgate.net |
Liquid Chromatography with Diode Array Detection (LC-DAD)
Liquid Chromatography with Diode Array Detection (LC-DAD) is a powerful and widely used technique for the separation, identification, and quantification of betanin and its related compounds from various sources, particularly red beetroot (Beta vulgaris L.). selectscience.netresearchgate.netufrj.br This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the spectral analysis provided by a diode-array detector (DAD). measurlabs.com The DAD acquires absorbance spectra across a range of wavelengths simultaneously, allowing for the characterization of compounds as they elute from the HPLC column. measurlabs.comphcog.com
In the analysis of betanin, detection is typically monitored at its maximum absorption wavelength (λmax), which is characteristic for betacyanins and falls within the range of 535 to 540 nm. ufrj.brmdpi.comresearchgate.netekb.eg A secondary wavelength around 480 nm is often used to detect yellow betaxanthins that may be present in the sample. nih.govmdpi.com The UV-Vis spectrum of purified betanin shows a strong, characteristic absorption band around 530-538 nm. researchgate.netnih.govresearchgate.netucv.ro
The separation is most commonly achieved using reverse-phase columns, such as a C18 column. mdpi.comnih.govmdpi.com A gradient elution system is typically employed, often using a mobile phase consisting of an acidified aqueous solution (e.g., with formic acid) and an organic solvent like methanol (B129727) or acetonitrile. nih.govnih.gov This setup allows for the effective separation of betanin from other compounds in the extract, including its isomers and degradation products. mdpi.com The combination of retention time and the unique UV-Vis spectrum provided by the DAD allows for reliable identification and quantification of betanin. selectscience.netnih.gov
| Parameter | Conditions Reported in Literature | Reference |
|---|---|---|
| Detection Wavelength (λmax) | 535-540 nm | ufrj.brmdpi.comnih.gov |
| Column Type | Reverse-phase C18 | mdpi.comnih.govmdpi.com |
| Mobile Phase (Aqueous) | Water with formic acid | nih.govnih.govnih.gov |
| Mobile Phase (Organic) | Acetonitrile or Methanol | nih.govnih.gov |
| Elution Mode | Gradient | nih.govnih.gov |
Identification of Betanin Isomers and Derivatives
Analysis of Isobetanin (2S/15R Epimer)
Isobetanin is the C15 epimer of betanin and is naturally present alongside betanin in sources like beetroot and Swiss chard. researchgate.netmdpi.comacs.org It is consistently detected in chromatographic analyses of betalain-containing extracts. mdpi.comresearchgate.net Using LC-DAD, isobetanin is typically observed as a distinct peak that elutes shortly after the main betanin peak. mdpi.com The structural difference at the C-15 chiral center affects the molecule's interaction with the stationary phase of the HPLC column, leading to a slightly longer retention time for isobetanin compared to betanin on C18 columns. mdpi.com Despite this chromatographic separation, betanin and isobetanin share an identical pseudomolecular ion (m/z 551.1) in mass spectrometry and the same characteristic UV-Vis absorption maximum, confirming their isomeric nature. ufrj.brmdpi.com In fresh beetroot juice, betanin is found in larger quantities relative to isobetanin. mdpi.com
Detection of Neobetanin
Neobetanin is another betacyanin derivative that has been identified in beetroot extracts, particularly in processed or heated samples. researchgate.netnih.govnih.gov It is a dehydrogenated form of betanin. nih.gov The formation of neobetanin can be an indicator of thermal degradation. nih.gov LC-DAD-MS/MS is a key technique for its identification, where it can be distinguished from betanin and other derivatives by its unique retention time and mass spectrum. nih.govnih.gov The presence of neobetanin and its decarboxylated derivatives has been confirmed in studies analyzing the thermal degradation pathways of betacyanins. nih.govmdpi.com
Characterization of Decarboxylated and Dehydrogenated Products
Betanin is susceptible to degradation under thermal stress, leading to the formation of various decarboxylated and dehydrogenated derivatives. mdpi.comnih.gov These reactions are often pH-dependent and can occur at different carbon positions on the betanin molecule. mdpi.comresearchgate.net
Decarboxylation: The loss of carboxylic acid groups can occur at positions C-2, C-15, and C-17. nih.govmdpi.com This process has been extensively studied using LC-MS techniques, which allow for the tentative identification of these products based on their mass-to-charge ratios. pan.olsztyn.pl For instance, the heating of betanin extracts can lead to the formation of 17-decarboxy-betanin, 15-decarboxy-betanin, and 2-decarboxy-betanin. mdpi.comresearchgate.net Further heating can result in bidecarboxylated and even tridecarboxylated products. pan.olsztyn.plicm.edu.pl The formation of 2-decarboxy derivatives is often more pronounced in acidic environments (pH 3-4). mdpi.comresearchgate.net
Dehydrogenation: In conjunction with decarboxylation, dehydrogenation (oxidation) also occurs, leading to products like 2-decarboxy-xanbetanin and 2-decarboxy-neobetanin. mdpi.commdpi.com These compounds are formed through thermal oxidation and have been monitored by LC-DAD-MS/MS. nih.govmdpi.com The formation of these derivatives represents significant structural alterations to the parent betanin molecule and results in changes to its color and stability. nih.govnih.gov For example, dehydrogenation can lead to a shift in the absorption spectrum to shorter wavelengths. nih.gov
| Derivative Type | Specific Compound Examples | Formation Condition | Reference |
|---|---|---|---|
| Isomer | Isobetanin (C15-epimer) | Naturally occurring | researchgate.netmdpi.com |
| Dehydrogenated | Neobetanin | Heating/Processing | nih.govnih.gov |
| Decarboxylated | 17-decarboxy-betanin | Heating | nih.govmdpi.com |
| 15-decarboxy-betanin | Heating | mdpi.comresearchgate.net | |
| 2-decarboxy-betanin | Heating, acidic pH | mdpi.comresearchgate.net | |
| Dehydrogenated & Decarboxylated | 2,15-bidecarboxy-xanbetanin | Heating | nih.govmdpi.com |
Structure-Activity Relationship (SAR) Studies
Influence of Hydroxyl and Imino Residues on Bioactivity
The significant antioxidant and free-radical-scavenging activities of betanin are intrinsically linked to its chemical structure, particularly the presence of hydroxyl (-OH) and imino (-NH) groups. nih.govmdpi.comresearchgate.net These functional groups act as good electron donors, which is fundamental to their antioxidant capacity. mdpi.commdpi.com
The phenolic hydroxyl groups, especially the catechol moiety (hydroxyl groups at C-5 and C-6) in the cyclo-DOPA portion of the molecule, are crucial for bioactivity. nih.govnih.gov The antioxidant activity of betalains is reportedly increased when a hydroxyl group is located at the C-5 position of the aglycone. nih.gov These groups can readily donate a hydrogen atom to neutralize free radicals.
The nitrogen-containing core, including the imino group and the tetrahydropyridine (B1245486) ring system, also plays a vital role. nih.gov The radical quenching activity of betalains is supported by the "intrinsic activity" shared between the imino and the tetrahydropyridine groups. nih.gov This part of the molecule contributes to the stabilization of radicals through resonance. mdpi.com Studies have shown that both the phenolic and the cyclic amine components of betalains are effective electron donors. mdpi.com While betacyanins like betanin are potent antioxidants, their aglycone form, betanidin (which lacks the glucose moiety), exhibits even higher activity in some assays. mdpi.comnih.gov This suggests that glycosylation can sometimes reduce antioxidant activity. nih.gov Conversely, betaxanthins, which have a higher number of hydroxyl and imino residues, may exhibit an increased ability to scavenge free radicals. nih.govmdpi.com
Impact of Glycosylation and Acylation on Functional Properties
The functional properties of betanin and other betacyanins are significantly influenced by derivatization, specifically through glycosylation and acylation. nih.gov These structural modifications alter the molecule's stability, color, and antioxidant activity. nih.gov
Glycosylation: Glycosylation refers to the attachment of sugar moieties to the betanidin aglycone. Betanin itself is a glycoside, specifically betanidin-5-O-β-glucoside. nih.govucv.ro This addition of a glucose molecule has several profound effects. Generally, glycosylation enhances the stability of the compound. nih.gov For instance, it has been found to increase the half-life of betanidin when exposed to degradation by reactive oxygen species (ROS) by a factor of 17. nih.gov While it improves stability against oxidative forces, further glycosylation can sometimes decrease stability under anaerobic conditions. nih.gov
Regarding its spectral properties, the glycosylation of betanidin typically results in a hypsochromic shift, which is a decrease in the wavelength of maximum absorption, of about 6 nm. nih.gov However, the addition of a second sugar moiety to the first one does not significantly affect the color further. nih.gov From an antioxidant perspective, glycosylation usually reduces the antioxidant capacity of the molecule. nih.gov
Acylation: Acylation involves the esterification of the sugar moiety with an acid. The impact of acylation is highly dependent on the nature of the acyl group attached. nih.gov
Aliphatic Acylation: Esterification with aliphatic acids, such as in the case of phyllocactin and hylocerenin, has been reported to enhance stability by protecting the aldimine bond from hydrolytic cleavage. nih.gov This type of acylation has little to no impact on the maximum absorption wavelength of the betacyanin. nih.gov
Aromatic Acylation: In contrast, acylation with aromatic acids induces a bathochromic shift, an increase in the wavelength of the absorption maximum. nih.gov This change is attributed to an intramolecular association similar to co-pigmentation. nih.gov If the acylation involves hydroxycinnamic acids, a third absorption maximum can appear in the 300–330 nm range. nih.gov
Functionally, acylation is known to increase the antioxidant activity of betacyanins. nih.gov
The following table summarizes the general effects of these structural modifications on the properties of betacyanins like betanin.
| Structural Modification | Impact on Stability | Impact on Color (λmax) | Impact on Antioxidant Activity |
| Glycosylation | Increases oxidative stability nih.gov | Hypsochromic shift (decrease) nih.gov | Generally decreases nih.gov |
| Acylation (Aliphatic) | Enhances stability nih.gov | Little to no effect nih.gov | Increases nih.gov |
| Acylation (Aromatic) | Varies | Bathochromic shift (increase) nih.gov | Increases nih.gov |
Contribution of Unsaturation and Aromatic Resonance
The distinct color and potent antioxidant properties of betanin are fundamentally derived from the extensive system of conjugated double bonds (unsaturation) and aromatic resonance within its structure.
The core chromophore responsible for the color of all betalains is betalamic acid, which possesses conjugated double bonds. nih.gov In betacyanins like betanin, the condensation of betalamic acid with the cyclo-DOPA residue extends this electronic resonance system onto the diphenolic aromatic ring. nih.gov This extra conjugation creates a larger delocalized electron system, which is responsible for the significant bathochromic effect that shifts the absorption maximum from around 480 nm (typical for yellow betaxanthins) to approximately 540 nm, resulting in the characteristic red-violet hue of betanin. nih.gov Any disruption to this system, such as through heat treatment, can lead to a hypsochromic shift and color degradation. nih.gov
This extended resonance is also crucial to betanin's antioxidant capacity. Both the phenolic and cyclic amine components of betalains are effective electron donors. nih.gov The aromatic ring, in particular, plays a vital role in stabilizing the molecule after it donates an electron to neutralize a free radical. The unpaired electron on the resulting betacyanin radical is delocalized across the aromatic ring, a process which confers significant stability. nih.gov The connection of the betalain's electron resonance system to the aromatic ring demonstrably increases its Trolox (B1683679) equivalent antioxidant capacity (TEAC). nih.govresearchgate.net Studies have shown that betalains possessing an aromatic ring in resonance with the electronic system have a higher mean TEAC value (2.8 ± 0.4) compared to those without aromatic resonance (2.4 ± 0.1). nih.govresearchgate.net
The relationship between these structural features and their functional contributions is detailed below.
| Structural Feature | Functional Contribution | Detailed Impact |
| Unsaturation (Conjugated Double Bonds) | Primary Chromophore | The system of alternating single and double bonds in the betalamic acid core is responsible for absorbing light in the visible spectrum. nih.gov |
| Aromatic Resonance | Color Modulation & Antioxidant Activity | Extension of the conjugated system onto the cyclo-DOPA aromatic ring causes a bathochromic shift to red-violet. nih.gov It stabilizes free radicals by delocalizing the unpaired electron, enhancing antioxidant capacity. nih.govresearchgate.net |
Stability and Degradation Kinetics of Betanin
Factors Influencing Betanin Stability
Betanin's stability is not intrinsic but is heavily influenced by a range of external conditions, including pH, temperature, light, oxygen, and the components of the food matrix it is incorporated into.
The pH of the surrounding medium is a crucial determinant of betanin stability. Generally, betanin is most stable in the slightly acidic to a neutral pH range, typically between pH 3 and 7. nih.gov The optimal pH for maximum stability is often cited to be between 4.0 and 6.0. researchgate.netpan.olsztyn.pl Specifically, under anaerobic conditions (in the absence of oxygen), the ideal pH for betanin stability is between 5.5 and 5.8. nih.govresearchgate.net However, in the presence of oxygen, this optimal range shifts to a more acidic pH of 4.0 to 5.0. nih.govresearchgate.netnih.gov
Deviations from this optimal range lead to accelerated degradation. At highly acidic conditions (e.g., pH 2), betanin is significantly less stable than at pH 3. nih.govmdpi.com Under strongly acidic conditions, the molecule can undergo C15 isomerization to form isobetanin, as well as decarboxylation and dehydrogenation. nih.govresearchgate.net In alkaline environments (pH > 7), the aldimine bond in the betanin structure is prone to hydrolysis, leading to the release of betalamic acid and cyclo-dopa-5-O-glucoside, which results in color loss. nih.govresearchgate.netresearchgate.net At pH levels above 8, this degradation becomes more pronounced. researchgate.netnih.gov
Table 1: Optimal pH Ranges for Betanin Stability
| Condition | Optimal pH Range | Reference |
|---|---|---|
| General Stability | 3.0 - 7.0 | nih.gov |
| Maximum Stability | 4.0 - 6.0 | researchgate.netpan.olsztyn.pl |
| Anaerobic (No Oxygen) | 5.5 - 5.8 | nih.govresearchgate.net |
| Aerobic (With Oxygen) | 4.0 - 5.0 | nih.govresearchgate.netnih.gov |
Temperature is another critical factor governing the stability of betanin. The pigment is sensitive to heat, with degradation rates increasing significantly at temperatures above 50°C. nih.govnih.gov The thermal degradation of betanin typically follows first-order reaction kinetics. researchgate.netnih.gov This degradation can occur through several mechanisms, including isomerization (conversion of betanin to isobetanin), decarboxylation, or cleavage of the molecule. researchgate.netpan.olsztyn.pl
The thermostability of betanin is also dependent on pH. researchgate.net The greatest thermal stability is observed in the pH range of 4.0 to 5.0. researchgate.net Studies have quantified the half-life of betanin at various temperatures. For instance, at 100°C and pH 5.0, the half-life was found to be 14.5 minutes. researchgate.net Another study in beet juice (pH 5.8) reported half-lives of 47.4 minutes at 75.5°C and 21.7 minutes at 85.5°C. nih.gov In a yogurt matrix, the half-life of red beet betalains (B12646263) was significantly longer at lower temperatures, calculated to be 51.43 days at 4°C, but only 4.54 days at 20°C. pan.olsztyn.plresearchgate.net The activation energy (Ea), which represents the energy barrier for the degradation reaction, has been determined in various studies. For the forward thermal degradation reaction, activation energies typically range from 17 to 21 Kcal/mol. researchgate.net
Table 2: Half-Life of Betanin at Various Temperatures and pH
| Temperature (°C) | pH | Matrix | Half-Life | Reference |
|---|---|---|---|---|
| 100 | 5.0 | Model System | 14.5 minutes | researchgate.net |
| 85.5 | 5.8 | Beet Juice | 21.7 minutes | nih.gov |
| 75.5 | 5.8 | Beet Juice | 47.4 minutes | nih.gov |
| 25 | 5.0 | Model System | 1150 minutes | researchgate.net |
| 20 | - | Yogurt | 4.54 days | pan.olsztyn.plresearchgate.net |
| 4 | - | Yogurt | 51.43 days | pan.olsztyn.plresearchgate.net |
Exposure to light, both in the ultraviolet (UV) and visible spectra, can induce the degradation of betanin. icm.edu.plsemanticscholar.org Light absorption excites the electrons within the betanin chromophore, increasing its reactivity and lowering the activation energy required for degradation. icm.edu.pl This photodegradation is dependent on the irradiation time, the solvent, and the pH. icm.edu.pl
Studies have shown that betanin is highly labile when exposed to UV irradiation in various solvents, including water and aqueous solutions of acetonitrile, methanol (B129727), and ethanol (B145695). icm.edu.plsemanticscholar.org The greatest stability under UV light was observed in aqueous solutions, particularly in the pH range of 4.5–7.0. icm.edu.pl The degradation rate under fluorescent light was found to be three times higher at pH 3 than at pH 5. nih.gov The combined effect of light and air can significantly accelerate degradation; one study noted that the cumulative effect of these two factors reduced the half-life of betanin by 28.6%. researchgate.net Photodegradation leads to the formation of various decarboxylated and dehydrogenated derivatives, including neobetanin. icm.edu.pl
The presence of molecular oxygen is detrimental to betanin stability, as it accelerates its degradation. researchgate.netacs.org Storing betanin solutions under low oxygen levels or in a nitrogen atmosphere can significantly decrease the rate of degradation. researchgate.net The kinetics of degradation also change in the presence of oxygen. While anaerobic degradation is a reversible reaction, aerobic degradation is irreversible. researchgate.net
The optimal pH for stability shifts depending on the presence of oxygen. In anaerobic conditions, the optimum is pH 5.5-5.8, which shifts to a more acidic pH of 4.0-5.0 when oxygen is present. nih.govnih.gov The presence of antioxidants, such as ascorbic acid and isoascorbic acid, can enhance betanin stability, primarily by acting as oxygen scavengers. researchgate.net The stabilizing effect is attributed to the removal of oxygen, which is known to accelerate betanin degradation. researchgate.net
The stability of betanin is significantly influenced by the composition of the food matrix in which it is incorporated. mdpi.comresearchgate.net Components such as polysaccharides, metal ions, and antioxidants can either protect or accelerate the degradation of the pigment.
Polysaccharides : Components like mucilage and pectin have been shown to provide a protective effect, reducing betanin degradation. mdpi.com This is attributed to non-covalent interactions that stabilize the betanin structure. mdpi.com In contrast, some studies suggest that certain polysaccharides combined with proteins, like soy protein with maltodextrin, can offer better stability than others. nih.gov
Metal Ions : Certain metal cations, including Fe³⁺, Fe²⁺, Cu²⁺, Sn²⁺, and Al³⁺, are known to accelerate betanin degradation, leading to significant color alterations. nih.govresearchgate.net
Antioxidants and Chelating Agents : Citric acid can act as a chelating agent, binding metal ions that would otherwise catalyze degradation, thereby helping to stabilize the pigment. mdpi.com However, other research indicates citric acid can also have a destabilizing effect. mdpi.com Ascorbic acid is often used to improve stability by scavenging oxygen, although its effect can be complex and sometimes pro-oxidant depending on the conditions. researchgate.netresearchgate.net
Water Activity (aw) : The water activity of a food matrix is a key factor. Betalain stability generally decreases as water activity increases, which makes the pigment more susceptible to cleavage of its aldimine bond. researchgate.netpaspk.org Reducing water activity can improve stability. researchgate.net
Kinetic Modeling of Betanin Degradation
The degradation of betanin is widely reported to follow first-order reaction kinetics. researchgate.netnih.govnih.gov This model implies that the rate of degradation is directly proportional to the concentration of betanin remaining. The first-order model is frequently used to calculate kinetic parameters such as the rate constant (k) and the half-life (t₁/₂) of the pigment under various conditions. pan.olsztyn.plnih.govscielo.org.pe
The Arrhenius equation is often used in conjunction with the first-order model to describe the temperature dependence of the degradation rate constant. nih.govscielo.org.pe This relationship allows for the calculation of the activation energy (Ea), providing a quantitative measure of the temperature sensitivity of the degradation reaction. researchgate.netpan.olsztyn.plscielo.org.pe
In some cases, more complex kinetic models are necessary. For instance, a reversible consecutive reaction model has been proposed, where betanin first reversibly degrades to betalamic acid, which then undergoes further irreversible degradation. researchgate.netnih.gov This model accounts for the partial regeneration of betanin that can be observed under certain conditions, particularly in the absence of oxygen. researchgate.netresearchgate.net The degradation and regeneration kinetics, including the forward and reverse rate constants, have been shown to be pH-dependent. researchgate.net
First-Order Reaction Kinetics
The thermal degradation of betanin is consistently reported to follow first-order reaction kinetics. nih.govresearchgate.netscielo.org.pe This kinetic model implies that the rate of degradation at any given time is directly proportional to the concentration of betanin present. The rate of this reaction can be significantly influenced by external factors such as temperature and pH. For instance, an increase in temperature typically leads to a higher degradation rate constant, indicating a faster loss of the pigment. nih.gov This relationship is fundamental to understanding and predicting the color stability of betanin in heat-processed foods.
Pseudo-First-Order Reaction Models
Under certain conditions, the degradation of betanin can be described by a pseudo-first-order reaction model. This is particularly relevant when the degradation process involves other reactants, such as oxygen, that are present in a large and constant excess. In such scenarios, the concentration of the excess reactant does not change significantly during the reaction, and the degradation rate appears to depend solely on the concentration of betanin. nih.gov For example, in the presence of an excess of oxygen, the degradation kinetics of betanin can be effectively modeled as a pseudo-first-order reaction. nih.gov
Determination of Activation Energies and Half-Life Periods
The activation energy (Ea) and half-life (t½) are crucial parameters for quantifying the stability of betanin. The activation energy represents the minimum energy required for the degradation reaction to occur, and its value can be determined using the Arrhenius equation, which relates the reaction rate constant to temperature. nih.gov A higher activation energy suggests greater stability against thermal degradation. Studies have reported activation energies for betanin degradation in various systems, providing insight into its thermal lability. For example, the activation energy for the degradation of betalains in yogurt has been found to be 104.9 kJ/mol. pan.olsztyn.pl
The half-life is the time required for the concentration of betanin to decrease to half of its initial value. It is inversely proportional to the first-order degradation rate constant. The half-life of betanin is highly dependent on environmental conditions. For example, one study determined the half-life of betanin to be 2.3 hours when heated at 75 °C. nih.gov Another study on red beet betalains in yogurt reported half-life periods of 51.43, 30.91, and 4.54 days at storage temperatures of 4°C, 10°C, and 20°C, respectively. pan.olsztyn.pl
| Condition | Parameter | Value | Reference |
|---|---|---|---|
| Heating at 75 °C | Half-Life (t½) | 2.3 hours | nih.gov |
| Storage in yogurt at 4 °C | Half-Life (t½) | 51.43 days | pan.olsztyn.pl |
| Storage in yogurt at 10 °C | Half-Life (t½) | 30.91 days | pan.olsztyn.pl |
| Storage in yogurt at 20 °C | Half-Life (t½) | 4.54 days | pan.olsztyn.pl |
| Degradation in yogurt | Activation Energy (Ea) | 104.9 kJ/mol | pan.olsztyn.pl |
| Thermal degradation in beetroot puree | Activation Energy (Ea) | 37.54 kJ/mol | nih.gov |
Analysis of Betanin Degradation Products and Mechanisms
The degradation of betanin proceeds through several chemical pathways, leading to the formation of various products that alter the color and properties of the system. The primary mechanisms include hydrolysis, isomerization, and decarboxylation.
Formation Pathways of Betalamic Acid
A principal degradation pathway for betanin is the hydrolysis of its iminium bond. This reaction is catalyzed by both acids and bases and results in the cleavage of the molecule. nih.govdntb.gov.ua This hydrolysis yields two primary products: betalamic acid and cyclodopa-5-O-glycoside. researchgate.netnih.govresearchgate.net The formation of the yellow-colored betalamic acid contributes to the color shift from red-violet to yellow-brown observed during betanin degradation. This hydrolytic cleavage is a reversible process, and under specific conditions, such as cold storage at an appropriate pH, betanin can partially regenerate from its hydrolysis products. researchgate.net
Generation of Cyclodopa-5-O-Glycoside
Concurrent with the formation of betalamic acid, the hydrolysis of betanin also generates cyclodopa-5-O-glycoside. researchgate.netnih.govresearchgate.net This compound is colorless and results from the cleavage of the same iminium bond that releases betalamic acid. researchgate.net The presence of both betalamic acid and cyclodopa-5-O-glycoside in solution can lead to the partial regeneration of betanin, as the reaction is reversible. researchgate.net
Isomerization and Epimerization Processes
Betanin can undergo isomerization, particularly at the C-15 chiral center, to form its epimer, isobetanin. nih.govresearchgate.net This process, also known as epimerization, can be induced by factors such as heat. nih.gov While isobetanin has the same red-violet color as betanin, its formation represents a structural change in the molecule and is considered a form of degradation. Processed foods containing betanin often have higher proportions of isobetanin compared to fresh sources. core.ac.uk In addition to isomerization, other degradation reactions such as decarboxylation (loss of a carboxyl group) and dehydrogenation can also occur, leading to the formation of compounds like neobetanin and further contributing to color changes. nih.govnih.gov
Regeneration Phenomena of Betanin
The primary mechanism of betanin regeneration involves the recondensation of its main hydrolysis products: betalamic acid and cyclo-DOPA-5-O-glycoside. researchgate.netnih.gov The degradation process, often initiated by heat, cleaves the C=N bond of the betanin molecule, yielding these two colorless or yellowish compounds. However, this reaction is reversible. researchgate.net When extracts containing these degradation products are maintained under favorable conditions, the amine group of cyclo-DOPA-5-O-glycoside can recondense with the aldehyde group of betalamic acid, leading to the spontaneous reformation of betanin. researchgate.netnih.gov
Several factors significantly influence the extent and rate of betanin regeneration. Key among these are temperature and pH. Regeneration is favored at lower temperatures, typically below 10°C, and in a slightly acidic environment, with a pH of approximately 5.0. researchgate.netnih.gov Studies have demonstrated that allowing processed extracts, such as beet juice, to stand at these conditions can lead to a significant recovery of the red color. researchgate.net For instance, in purified pigment solutions, pigment regeneration has been observed to be complete within 2 hours, while in beet juice, it can take up to 10 hours. researchgate.net
The kinetics of betanin degradation and regeneration have been studied to understand the dynamics of this reversible reaction. The degradation of betanin generally follows first-order reaction kinetics. bch.ro However, the reversibility of the reaction means that a kinetic model accounting for both the forward (degradation) and reverse (regeneration) reactions is necessary for accurate prediction of betanin concentration over time, especially after thermal treatment.
Research has quantified the activation energies for both the degradation and regeneration processes. These values highlight the temperature dependency of each reaction and explain why regeneration is favored at lower temperatures. The activation energy for the forward reaction (degradation) is significantly higher than that for the reverse reaction (regeneration), indicating that the degradation process is more sensitive to temperature changes.
Below is a data table summarizing the kinetic parameters for betanin degradation and regeneration.
| Kinetic Parameter | Value | Conditions |
| Activation Energy (Forward Reaction - Degradation) | 17.6 Kcal/mole | pH 5.0, under nitrogen and oxygen |
| Activation Energy (Reverse Reaction - Regeneration) | 0.64 Kcal/mole | pH 5.0, under nitrogen and oxygen |
| Enthalpy Change (ΔH) | 16.8 Kcal | pH 5.0, under nitrogen and oxygen |
This table presents kinetic data for the degradation and regeneration of betanin, highlighting the energy requirements for the forward and reverse reactions.
The presence of oxygen can also impact the regeneration phenomenon. While the degradation of betanin in the absence of oxygen is a reversible reaction, the aerobic degradation pathway deviates from this and is considered less reversible. nih.gov Therefore, controlling the oxygen levels during processing and storage can also play a role in maximizing the potential for betanin regeneration.
Biological Activities and Molecular Mechanisms of Betanin
Antioxidant Mechanisms of Action
Betanin's antioxidant capacity is multifaceted, involving direct radical scavenging and the intricate modulation of cellular pathways. tandfonline.comsynercore.co.za
Direct Free Radical Scavenging Capabilities (e.g., DPPH, ABTS, Hydroxyl, Superoxide)
Betanin acts as a direct scavenger of various free radicals through the donation of hydrogen atoms or electrons, a capacity linked to the presence of phenolic hydroxyl groups and unsaturated bonds in its structure. tandfonline.comnih.gov Studies utilizing common antioxidant assays have demonstrated its efficacy. In the ferric-reducing ability of plasma (FRAP) assay, betanin effectively reduced ferric ions (Fe³⁺) to their ferrous state (Fe²⁺). tandfonline.com The trolox (B1683679) equivalent antioxidant capacity (TEAC) and oxygen radical antioxidant capacity (ORAC) assays have shown betanin's effectiveness in reducing the ABTS⁺ radical. tandfonline.com Furthermore, betanin has been reported to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals in a concentration-dependent manner. nih.gov Research indicates that betanin is a potent scavenger of superoxide (B77818) radicals in vitro and can inhibit hydroxyl radical production. tandfonline.comresearchgate.net
Here is a summary of betanin's direct radical scavenging activities:
| Radical Species | Assay Method(s) | Observed Effect | Source |
| DPPH | DPPH assay | Scavenged in a concentration-dependent manner | nih.gov |
| ABTS⁺ | TEAC, ORAC assays | Effective reduction of the radical | tandfonline.com |
| Hydroxyl | Total antioxidant potential (TAP) assay | Inhibition of production | tandfonline.com |
| Superoxide | Electron paramagnetic resonance (EPR) studies | Potent scavenger in vitro | researchgate.net |
| Ferric ions | FRAP assay | Effective electron donation and reduction | tandfonline.com |
Modulation of Reactive Oxygen Species (ROS) Generation
Beyond direct scavenging, betanin influences the generation of ROS. It has been shown to modulate ROS production and gene expression, contributing to the prevention of oxidative damage. mdpi.comscielo.br In studies involving human polymorphonuclear neutrophils, betanin significantly inhibited ROS production in a concentration-dependent manner. nih.gov This modulation of intracellular ROS production is likely a result of multiple molecular events, including the suppression of inflammatory signaling and the activation of the Nrf2 pathway. nih.gov Betanin can also inhibit the gene expression of NOX-4, an enzyme that is a significant generator of reactive oxygen species. mdpi.com
Scavenging of Reactive Nitrogen Species (RNS), including Peroxynitrite
Reactive Nitrogen Species (RNS), particularly peroxynitrite (ONOO⁻), are highly damaging molecules. mdpi.comnih.gov Betalains (B12646263), including betanin, are known to possess the ability to scavenge ONOO⁻. mdpi.comresearchgate.net Studies have demonstrated that betanin can directly react with ONOO⁻ at a neutral pH, thereby scavenging this toxic species. mdpi.com This direct scavenging ability contributes to betanin's cytoprotective effects against ONOO⁻ toxicity. mdpi.comnih.gov Betanin's capacity to inhibit free radicals includes RNS produced due to contact with radiation. researchgate.net
Induction of Endogenous Antioxidant Defense Systems
Betanin plays a crucial role in reinforcing the body's intrinsic antioxidant defenses by inducing cellular antioxidant system defenses and phase II enzymes through gene regulatory mechanisms. tandfonline.comresearchgate.netsynercore.co.za This induction enhances the cellular redox balance. mdpi.com
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) Pathway
A key mechanism by which betanin upregulates endogenous antioxidant enzymes is through the activation of the Nrf2-ARE signaling pathway. tandfonline.commdpi.comcambridge.orgresearchgate.net Nrf2 is a transcription factor that regulates the expression of numerous cytoprotective genes. mdpi.com Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. cambridge.org Oxidative stress or exposure to compounds like betanin disrupts this interaction, allowing Nrf2 to translocate to the nucleus. tandfonline.comcambridge.org In the nucleus, Nrf2 binds to ARE sequences in the promoter regions of target genes, initiating their transcription. nih.govcambridge.org Betanin has been shown to increase the mRNA and nuclear protein levels of Nrf2 and enhance its binding to ARE sequences in human liver cell lines. cambridge.org This activation may involve the phosphorylation of upstream protein kinases such as AKT, JNK, and ERK. cambridge.orgresearchgate.net The Keap1 protein, specifically its cysteine residues (Cys 151, 273, and 288), may be a primary target for betanin concerning Nrf2-ARE pathway activation through interaction with sulfhydryl groups. tandfonline.com
Upregulation of Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutathione (B108866) S-Transferase (GST)
Activation of the Nrf2-ARE pathway by betanin leads to the upregulation of various downstream antioxidant and detoxifying enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutathione S-Transferases (GST). mdpi.comcambridge.orgresearchgate.netmdpi.com Studies in human liver cells have demonstrated that betanin treatment significantly increased the mRNA and protein levels of GSTP, GSTT, GSTM, and NQO1. cambridge.org Betanin has also been shown to upregulate HO-1 expression. nih.gov These enzymes play vital roles in protecting cells against oxidative damage; NQO1 reduces quinones and superoxide derivatives, HO-1 catalyzes heme degradation with antioxidant and antiapoptotic functions, and GSTs are involved in detoxifying electrophiles by conjugating them with glutathione. nih.govresearchgate.net
Here is a summary of the upregulation of endogenous antioxidant enzymes by betanin:
| Enzyme | Pathway Involved | Observed Effect | Source |
| HO-1 | Nrf2-ARE | Upregulation of mRNA and protein levels | nih.govcambridge.orgresearchgate.net |
| NQO1 | Nrf2-ARE | Upregulation of mRNA and protein levels | nih.govcambridge.orgresearchgate.net |
| GST (GSTA, GSTP, GSTM, GSTT) | Nrf2-ARE | Upregulation of mRNA and protein levels/activity | mdpi.comcambridge.orgresearchgate.net |
Protection Against Oxidative Damage to Biomolecules (e.g., DNA, Lipids, Proteins)
Oxidative stress can lead to damage to essential biomolecules like DNA, lipids, and proteins, contributing to various pathological conditions. mdpi.comresearchgate.net Betanin exhibits protective effects against such damage through its direct radical scavenging activity and its ability to modulate antioxidant defense systems. tandfonline.commdpi.comnih.gov Betanin acts as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through the donation of hydrogen or electrons. tandfonline.comzenodo.org This direct action helps to neutralize free radicals before they can inflict damage on cellular components. tandfonline.comnih.gov
Research has demonstrated betanin's ability to inhibit lipid peroxidation, a process where free radicals damage lipids, particularly in cell membranes and low-density lipoprotein (LDL) particles. tandfonline.commdpi.comnih.gov By preventing LDL peroxidation, betanin may play a role in protecting against endothelial dysfunction and the development of atherosclerosis. tandfonline.comnih.gov Furthermore, studies have indicated that betanin can protect against oxidative damage to proteins by inhibiting processes like tyrosine nitration. mdpi.comnih.govresearchgate.net Betanin has also been shown to hinder peroxynitrite-induced DNA strand breakage, highlighting its protective effects on genetic material. researchgate.net
Table 1: Summary of Betanin's Antioxidant Effects on Biomolecules
| Biomolecule | Type of Damage Inhibited/Protected Against | Proposed Mechanism(s) | Reference |
| Lipids | Peroxidation (e.g., in LDL particles) | Direct radical scavenging, electron donation | tandfonline.commdpi.comnih.gov |
| Proteins | Nitration of amino acids (e.g., tyrosine) | Inhibition of nitrative processes | mdpi.comnih.govresearchgate.net |
| DNA | Strand breakage (peroxynitrite-induced) | Hinderance of peroxynitrite-mediated damage, scavenging of ROS/RNS | researchgate.net |
Anti-inflammatory Mechanisms of Action
Inflammation is a complex biological response involving the release of various mediators and the activation of specific enzymes and signaling pathways. researchgate.netsciepub.com Betanin has demonstrated significant anti-inflammatory properties by interfering with these processes. researchgate.netbuu.ac.thplos.org
Suppression of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2, Interleukin-1 Beta, Interleukin-6, Tumor Necrosis Factor-Alpha)
Betanin has been shown to suppress the production and release of key pro-inflammatory mediators. researchgate.netsciepub.complos.org These mediators, including Nitric Oxide (NO), Prostaglandin E2 (PGE2), Interleukin-1 Beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-Alpha (TNF-α), play critical roles in initiating and propagating the inflammatory response. sciepub.complos.org
Studies using LPS-induced macrophage cells (RAW264.7) have shown that betanin treatment significantly decreased the production of NO, PGE2, and IL-6. sciepub.comsciepub.com Similarly, research on LPS-activated microglial cells demonstrated that betanin inhibited the production of NO, TNF-α, IL-6, and IL-1β. plos.org This suppression of multiple pro-inflammatory cytokines and mediators underscores betanin's broad anti-inflammatory potential. researchgate.netbuu.ac.thplos.org
Table 2: Betanin's Effect on Pro-inflammatory Mediators
| Pro-inflammatory Mediator | Effect of Betanin Treatment | Experimental Model(s) | Reference |
| Nitric Oxide (NO) | Decreased production | LPS-induced macrophages, LPS-activated microglia | sciepub.complos.orgsciepub.com |
| Prostaglandin E2 (PGE2) | Decreased production | LPS-induced macrophages | sciepub.comsciepub.com |
| Interleukin-1 Beta (IL-1β) | Inhibited production | LPS-activated microglia | plos.org |
| Interleukin-6 (IL-6) | Decreased production | LPS-induced macrophages, LPS-activated microglia | sciepub.complos.orgsciepub.com |
| Tumor Necrosis Factor-Alpha (TNF-α) | Inhibited production | LPS-activated microglia | plos.org |
Inhibition of Inflammatory Enzymes (e.g., Cyclooxygenase-2, Inducible Nitric Oxide Synthase)
Inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) are crucial for the synthesis of pro-inflammatory mediators like PGE2 and NO, respectively. researchgate.netsciepub.com Betanin has been shown to inhibit the activity and expression of these enzymes. researchgate.netsciepub.complos.org
Table 3: Betanin's Inhibition of Inflammatory Enzymes
| Inflammatory Enzyme | Effect of Betanin Treatment | Proposed Mechanism(s) | Experimental Model(s) | Reference |
| Cyclooxygenase-2 (COX-2) | Reduced activity, suppressed expression | Inhibition of enzyme activity, down-regulation of expression | In vitro studies, LPS-induced cells | researchgate.netsciepub.complos.orgsciepub.comnih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Suppressed expression | Down-regulation of expression, potential binding to active site | LPS-induced cells, LPS-activated microglia, in silico docking | sciepub.complos.orgsciepub.comnih.gov |
Modulation of Key Inflammatory Signaling Pathways
Betanin's anti-inflammatory effects are also mediated through the modulation of crucial intracellular signaling pathways that govern inflammatory responses. tandfonline.commdpi.comsciepub.com
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway Inhibition
The Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. tandfonline.commdpi.comresearchgate.netmdpi.com Betanin has been widely reported to inhibit the activation of the NF-κB pathway. tandfonline.commdpi.comresearchgate.netsciepub.complos.org
Studies have shown that betanin can suppress NF-κB DNA-binding activity. tandfonline.complos.org The mechanism may involve preventing the dissociation of the inhibitory protein IκB from the NF-κB complex, thus preventing NF-κB translocation to the nucleus and subsequent gene transcription. tandfonline.com Betanin's ability to inhibit NF-κB activation leads to the downstream reduction in the expression of pro-inflammatory mediators and enzymes. tandfonline.commdpi.comsciepub.complos.org This modulation of the NF-κB pathway is considered a key mechanism underlying betanin's anti-inflammatory properties. tandfonline.commdpi.comresearchgate.netsciepub.complos.org
Table 4: Betanin's Impact on the NF-κB Pathway
| Signaling Pathway Component | Effect of Betanin Treatment | Observed Outcome | Reference |
| NF-κB Activation | Inhibition | Reduced NF-κB DNA-binding activity, blunted activation | tandfonline.commdpi.comresearchgate.netsciepub.complos.orgcapes.gov.br |
| IκB/NF-κB complex | Inhibition of dissociation | Prevention of NF-κB nuclear translocation | tandfonline.com |
| Downstream gene expression | Down-regulation | Reduced expression of pro-inflammatory cytokines and enzymes (e.g., COX-2, iNOS, IL-1β, IL-6, TNF-α) | tandfonline.commdpi.comsciepub.complos.org |
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Attenuation
Studies indicate that betanin can attenuate the activity of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial in regulating cellular responses to various stimuli, including inflammation and proliferation. Research has shown that betanin can inhibit the phosphorylation of specific MAPK proteins, such as p38 and JNK, which are often activated in response to inflammatory signals like lipopolysaccharide (LPS) sciepub.comsciepub.com. This inhibition contributes to the anti-inflammatory effects observed with betanin treatment sciepub.com. For instance, in LPS-induced microglial cells, betanin significantly inhibited the activation of p38 and JNK, suggesting a mechanism for its anti-inflammatory action sciepub.com.
Transforming Growth Factor-Beta (TGF-β) Pathway Modulation
Betanin has also been shown to modulate the Transforming Growth Factor-Beta (TGF-β) pathway. The TGF-β pathway plays a critical role in various cellular processes, including cell growth, differentiation, and extracellular matrix production, and is often implicated in disease states like fibrosis and cancer progression nih.gov. Studies have demonstrated that betanin can influence the expression levels of TGF-β and downstream proteins involved in this pathway x-mol.netresearchgate.net. For example, in a rat model of diabetic nephropathy, betanin treatment modulated the mRNA and protein expression of TGF-β, type IV collagen, and α-SMA in kidney tissue, suggesting its potential to attenuate renal fibrosis by regulating the TGF-β signaling pathway x-mol.netresearchgate.net.
Regulation of Microglial Cell Activation
Betanin has demonstrated the ability to regulate the activation of microglial cells. Microglia are the primary immune cells of the central nervous system, and their activation is implicated in neuroinflammation and neurodegenerative diseases nih.govresearchgate.net. Activated microglia release pro-inflammatory cytokines and free radicals, contributing to neuronal damage nih.govresearchgate.net. Studies have shown that betanin treatment can suppress the activation of microglia induced by inflammatory stimuli such as LPS nih.govnih.gov. This suppression involves the inhibition of the production of inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) nih.govresearchgate.net. Betanin's ability to modulate microglial activation suggests a potential therapeutic role in conditions involving neuroinflammation nih.govnih.gov.
Anticarcinogenic and Antitumor Mechanisms (In Vitro and Preclinical Models)
Betanin has exhibited promising anticarcinogenic and antitumor activities in various in vitro and preclinical models mdpi.comcaringsunshine.com. Research indicates that its effects involve multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways relevant to cancer development and progression mdpi.combiointerfaceresearch.comcaringsunshine.com. In vitro studies using various cancer cell lines, including those from skin, liver, lung, esophageal, colorectal, and oral squamous cell carcinomas, have shown that betanin can decrease cell proliferation and induce cell death aaru.edu.jomdpi.comresearchgate.netnih.gov. Preclinical animal studies have also suggested that betanin may reduce tumor growth caringsunshine.com.
Induction of Apoptosis in Cancer Cell Lines
A key mechanism by which betanin exerts its antitumor effects is through the induction of apoptosis, or programmed cell death, in cancer cells mdpi.combiointerfaceresearch.comresearchgate.netcaringsunshine.com. This process is crucial for eliminating damaged or abnormal cells and is often dysregulated in cancer. Betanin has been shown to trigger apoptotic pathways in various cancer cell lines aaru.edu.jobiointerfaceresearch.comresearchgate.net.
Caspase Activation and DNA Fragmentation
The induction of apoptosis by betanin often involves the activation of caspases, a family of cysteine proteases that play central roles in the execution of programmed cell death mdpi.combiointerfaceresearch.comresearchgate.net. Studies have demonstrated that betanin treatment can lead to the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7) in cancer cells aaru.edu.jobiointerfaceresearch.comresearchgate.net. This caspase activation subsequently leads to characteristic apoptotic events, including DNA fragmentation aaru.edu.jomdpi.combiointerfaceresearch.comresearchgate.net. DNA fragmentation, the breakdown of chromosomal DNA into smaller fragments, is a hallmark of late-stage apoptosis aaru.edu.jo. Research has shown that betanin can induce DNA fragmentation in various cancer cell types aaru.edu.jomdpi.comresearchgate.net.
Table 1: Effects of Betanin on Caspase Activation and DNA Fragmentation in Cancer Cells
| Cancer Cell Line | Betanin Concentration | Observed Effect | Source |
| Human chronic myeloid leukemia (K562) | 40 µM | Induces intrinsic apoptosis via caspase-3 activation | mdpi.com |
| Lung cancer (A549) | Not specified | Activates caspase-3 and caspase-9, induces DNA fragmentation | biointerfaceresearch.com |
| Colorectal cancer (HT-29, Caco-2) | 64-90 µg/mL | Upregulation of Caspase-3, Caspase-8, Caspase-9 | researchgate.net |
| Squamous Cell Carcinoma (SCC) | Not specified | Stimulates major caspases, leads to DNA fragmentation | aaru.edu.jo |
| HaCaT cells (UV-induced DNA damage) | 20-80 µM | Decreased DNA fragmentation (protective effect) | mdpi.com |
Modulation of Pro-apoptotic and Anti-apoptotic Proteins (e.g., Bcl-2, Survivin)
Betanin's apoptotic effects are also linked to its ability to modulate the expression of proteins that regulate the balance between cell survival and death, particularly members of the Bcl-2 family and Survivin biointerfaceresearch.comresearchgate.netmdpi.com. The Bcl-2 family includes both anti-apoptotic proteins (e.g., Bcl-2) that inhibit apoptosis and pro-apoptotic proteins (e.g., Bax, Bad) that promote it biointerfaceresearch.comresearchgate.net. Survivin is another important anti-apoptotic protein that is often overexpressed in cancer cells mdpi.com. Studies have shown that betanin can downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins like Bax and Bad in cancer cells, shifting the cellular balance towards apoptosis biointerfaceresearch.comresearchgate.net. Additionally, while some studies suggest betanin can reduce Survivin levels in cancer cells to promote apoptosis, another study indicated an increase in Survivin levels in a different cell model, highlighting the complexity of its effects which may vary depending on the cell type and context researchgate.netmdpi.com.
Table 2: Modulation of Apoptotic Proteins by Betanin in Cancer Cells
| Cancer Cell Line | Betanin Effect on Bcl-2 | Betanin Effect on Pro-apoptotic Proteins (e.g., Bax, Bad) | Betanin Effect on Survivin | Source |
| Lung cancer (A549) | Suppresses Bcl-2 | Upregulates Bax | Not specified | biointerfaceresearch.com |
| Colorectal cancer (HT-29, Caco-2) | Downregulates Bcl-2 | Upregulates BAD | Not specified | researchgate.net |
| PC12 cells (6-OHDA induced) | Not specified | Reduces Cyt c release | Increased Survivin levels | mdpi.com |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Betanin | 12300103 |
| Mitogen-Activated Protein Kinase (MAPK) | - |
| Transforming Growth Factor-Beta (TGF-β) | 56842206 |
| Bcl-2 | 11822705 |
| Survivin | 641741 |
| Caspase-3 | 25781 |
| Caspase-8 | 5891 |
| Caspase-9 | 5892 |
| Bax | 630 |
| Bad | 631 |
| JNK | 5608 |
| p38 MAPK | 5600 |
| TNF-α | 7040 |
| IL-1β | 54287311 |
| IL-6 | 6057 |
| NF-κB | 11360004 |
| Type IV collagen | - |
| α-SMA | - |
| E-cadherin | 10244 |
| Nitric oxide (NO) | 145068 |
| Reactive oxygen species (ROS) | 784 |
| Lipopolysaccharide (LPS) | 11970143 |
Note: PubChem CIDs for general terms like "MAPK", "Type IV collagen", and "α-SMA" are not applicable as they represent families of proteins or protein types rather than specific individual compounds with unique structures. The CID for Bcl-2 provided is for a Bcl-2 inhibitor nih.gov, while the protein itself does not have a single compound CID. The CID for Survivin is for the human protein medchemexpress.eu. The CIDs for Bax and Bad are for the human proteins. The CIDs for JNK and p38 MAPK are for the human proteins. The CIDs for TNF-α, IL-1β, and IL-6 are for the human proteins. The CID for NF-κB is for the human protein p50 subunit. The CID for E-cadherin is for the human protein. The CID for Nitric oxide is for the compound. The CID for Reactive oxygen species is for the general concept, but a representative like Hydrogen peroxide has CID 784. The CID for Lipopolysaccharide is provided.## Unraveling the
Betanin, the prominent red-violet pigment found in red beetroot (Beta vulgaris), stands as a key representative of the betalain class of compounds. wikipedia.orgcartrite.co.ukbetaelegans.comconicet.gov.ar This water-soluble nitrogenous molecule contributes significantly to the characteristic color of beets and has become a subject of increasing scientific interest due to its diverse biological properties, including antioxidant, anti-inflammatory, and potential antitumor effects. aaru.edu.jomdpi.comsciepub.com Research endeavors have aimed to elucidate the intricate molecular mechanisms underpinning these observed activities, revealing betanin's capacity to modulate crucial cellular signaling pathways and induce programmed cell death in malignant cells. biointerfaceresearch.comresearchgate.netcaringsunshine.com
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Attenuation
Investigations into the biological activities of betanin have highlighted its ability to attenuate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is integral to mediating cellular responses to a variety of stimuli, including those related to inflammation and cell proliferation. Studies have demonstrated that betanin can suppress the phosphorylation of specific MAPK proteins, notably p38 and JNK, which are typically activated in response to inflammatory cues such as lipopolysaccharide (LPS). sciepub.comsciepub.com This inhibitory action is considered a contributing factor to the observed anti-inflammatory effects of betanin. sciepub.com For instance, in microglial cells stimulated with LPS, betanin significantly suppressed the activation of both p38 and JNK, suggesting a mechanism for its anti-inflammatory properties. sciepub.com
Transforming Growth Factor-Beta (TGF-β) Pathway Modulation
Betanin has also been shown to modulate the Transforming Growth Factor-Beta (TGF-β) pathway. The TGF-β pathway is a central regulator of numerous cellular processes, including cell growth, differentiation, and the production of extracellular matrix components, and its dysregulation is often implicated in pathological conditions such as fibrosis and cancer progression. nih.gov Research indicates that betanin can influence the expression levels of TGF-β and its downstream signaling molecules. x-mol.netresearchgate.net In a preclinical model of diabetic nephropathy in rats, treatment with betanin modulated the mRNA and protein expression of TGF-β, type IV collagen, and α-SMA in kidney tissue. x-mol.netresearchgate.net These findings suggest that betanin may hold potential in mitigating renal fibrosis through the regulation of the TGF-β signaling pathway. x-mol.netresearchgate.net
Regulation of Microglial Cell Activation
The regulation of microglial cell activation represents another significant biological activity of betanin. Microglia serve as the primary immune cells within the central nervous system, and their activation is closely associated with neuroinflammation and the pathogenesis of neurodegenerative disorders. nih.govresearchgate.net Upon activation, microglia release pro-inflammatory cytokines and reactive oxygen species, which can contribute to neuronal damage. nih.govresearchgate.net Studies have shown that betanin treatment can effectively suppress the activation of microglia induced by inflammatory agents like LPS. nih.govnih.gov This suppressive effect involves the inhibition of the production of various inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net The capacity of betanin to modulate microglial activation underscores its potential therapeutic relevance in conditions characterized by neuroinflammation. nih.govnih.gov
Anticarcinogenic and Antitumor Mechanisms (In Vitro and Preclinical Models)
Betanin has demonstrated promising anticarcinogenic and antitumor activities in a variety of in vitro and preclinical model systems. mdpi.comcaringsunshine.com The observed effects are attributed to multiple underlying mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways critical for cancer development and progression. mdpi.combiointerfaceresearch.comcaringsunshine.com In vitro studies utilizing a range of cancer cell lines, encompassing those derived from skin, liver, lung, esophagus, colorectum, and oral squamous cell carcinomas, have consistently shown that betanin can reduce cell proliferation and induce cell death. aaru.edu.jomdpi.comresearchgate.netnih.gov Furthermore, preclinical studies conducted in animal models have suggested that betanin may contribute to the reduction of tumor growth. caringsunshine.com
Induction of Apoptosis in Cancer Cell Lines
A pivotal mechanism through which betanin exerts its antitumor effects is the induction of apoptosis, a highly regulated process of programmed cell death, in cancer cells. mdpi.combiointerfaceresearch.comresearchgate.netcaringsunshine.com Apoptosis is essential for eliminating damaged or abnormal cells, and its dysregulation is a hallmark of cancer. Betanin has been shown to activate apoptotic pathways in various cancer cell types. aaru.edu.jobiointerfaceresearch.comresearchgate.net
The induction of apoptosis by betanin is frequently associated with the activation of caspases, a family of proteases that serve as key executioners in the apoptotic cascade. mdpi.combiointerfaceresearch.comresearchgate.net Research has indicated that treatment with betanin can lead to the activation of both initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, including caspase-3 and caspase-7, in cancer cells. aaru.edu.jobiointerfaceresearch.comresearchgate.net This cascade of caspase activation culminates in the characteristic biochemical and morphological changes of apoptosis, including DNA fragmentation. aaru.edu.jomdpi.combiointerfaceresearch.comresearchgate.net DNA fragmentation, characterized by the cleavage of chromosomal DNA into discrete fragments, is a recognized indicator of late-stage apoptosis. aaru.edu.jo Studies have provided evidence that betanin can induce DNA fragmentation in various cancer cell lines. aaru.edu.jomdpi.comresearchgate.net
Table 1: Effects of Betanin on Caspase Activation and DNA Fragmentation in Cancer Cells
| Cancer Cell Line | Betanin Concentration | Observed Effect | Source |
| Human chronic myeloid leukemia (K562) | 40 µM | Induces intrinsic apoptosis via caspase-3 activation | mdpi.com |
| Lung cancer (A549) | Not specified | Activates caspase-3 and caspase-9, induces DNA fragmentation | biointerfaceresearch.com |
| Colorectal cancer (HT-29, Caco-2) | 64-90 µg/mL | Upregulation of Caspase-3, Caspase-8, Caspase-9 | researchgate.net |
| Squamous Cell Carcinoma (SCC) | Not specified | Stimulates major caspases, leads to DNA fragmentation | aaru.edu.jo |
| HaCaT cells (UV-induced DNA damage) | 20-80 µM | Decreased DNA fragmentation (protective effect) | mdpi.com |
Betanin's pro-apoptotic effects are also intricately linked to its capacity to modulate the expression of proteins that govern the delicate balance between cell survival and death, particularly members of the Bcl-2 protein family and Survivin. biointerfaceresearch.comresearchgate.netmdpi.com The Bcl-2 family comprises both anti-apoptotic proteins, such as Bcl-2, which act to inhibit apoptosis, and pro-apoptotic proteins, including Bax and Bad, which promote cell death. biointerfaceresearch.comresearchgate.net Survivin is another significant anti-apoptotic protein frequently found to be overexpressed in cancer cells. mdpi.com Research has shown that betanin can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and Bad in cancer cells, thereby shifting the cellular environment towards apoptosis. biointerfaceresearch.comresearchgate.net While some studies suggest that betanin may reduce Survivin levels in cancer cells to favor apoptosis, one study reported an increase in Survivin levels in a different cellular model, indicating that the effects of betanin can be context-dependent and may vary based on the specific cell type under investigation. researchgate.netmdpi.com
Table 2: Modulation of Apoptotic Proteins by Betanin in Cancer Cells
| Cancer Cell Line | Betanin Effect on Bcl-2 | Betanin Effect on Pro-apoptotic Proteins (e.g., Bax, Bad) | Betanin Effect on Survivin | Source |
| Lung cancer (A549) | Suppresses Bcl-2 | Upregulates Bax | Not specified | biointerfaceresearch.com |
| Colorectal cancer (HT-29, Caco-2) | Downregulates Bcl-2 | Upregulates BAD | Not specified | researchgate.net |
| PC12 cells (6-OHDA induced) | Not specified | Reduces Cyt c release | Increased Survivin levels | mdpi.com |
Inhibition of Cancer Cell Proliferation
Betanin has demonstrated the ability to inhibit the proliferation of various cancer cell lines. Research indicates a dose- and time-dependent inhibition of cancer cell growth upon treatment with betanin or beetroot extracts containing betanin. For instance, studies on colorectal cancer cell lines (Caco-2 and HT-29) showed significant growth inhibition with IC50 values ranging from 64 μg/mL to 107 μg/mL for beetroot hydroalcoholic extract and betanin nih.govresearchgate.net. Similarly, betanin has been shown to reduce the proliferation of human chronic myeloid leukemia cells (K562) in a concentration- and time-dependent manner, with an IC50 value of 40 μM jcpjournal.org. Betanin has also exhibited anti-proliferative effects on breast cancer cell lines, including MCF-7 and MDA-MB-231 cells mdpi.comseejph.com. Betavulgarin, a compound isolated from beetroot, inhibited the proliferation, migration, and colony formation of breast cancer cells mdpi.comnih.gov. Studies using betanin-enriched beetroot extract or concentrate have also shown inhibition of aggregated cancer cell proliferation in 3D cell cultures jcpjournal.org.
Regulation of Cell Cycle Progression (e.g., Cyclin D1 downregulation)
Betanin influences the cell cycle progression in cancer cells. Several studies highlight its role in inducing cell cycle arrest. In A549 lung cancer cells, betanin treatment led to a remarkable decrease in the percentage of cells in the G1 phase and a moderate decrease in the S phase, while an increase was observed in the G2/M phase biointerfaceresearch.com. This phenomenon may be linked to the downregulation of cyclin A2 and B1 levels biointerfaceresearch.com. In oral cancer models, betanin was observed to inhibit the expression of inflammatory markers, including cyclin-D1 phcog.com. Cyclin-D1 is a key oncoprotein involved in regulating the G1 to S phase transition of the cell cycle, and its deregulation is implicated in various cancers phcog.com. Betanin has been shown to decrease the expression of cyclin D1 in cervical cancer cells unicamp.br.
Modulation of Key Oncogenic Signaling Pathways
Betanin has been shown to modulate several signaling pathways crucial for cancer development and progression.
Signal Transducer and Activator of Transcription 3 (Stat3)/Sex Determining Region Y-Box 2 (Sox2) Pathways
The Stat3/Sox2 signaling pathway plays a vital role in cancer stem cell survival and self-renewal mdpi.comnih.gov. Betavulgarin, isolated from beetroot, has been shown to inhibit this pathway mdpi.comseejph.comnih.govresearchgate.net. It decreased the nuclear localization of Stat3 and reduced the mRNA and protein levels of Sox2 in breast cancer mammospheres nih.gov. Betavulgarin also reduced the transcriptional levels of genes essential for self-renewal, such as c-Myc, Nanog, and Oct4, which are often upregulated by Stat3 activation mdpi.comnih.gov.
Phosphoinositide 3-Kinase (PI3K)-Akt Signaling Pathway
The PI3K-Akt signaling pathway is frequently dysregulated in cancers and is involved in cell growth, proliferation, and survival vulcanchem.com. Betanin has been found to inhibit this pathway in various cancer cell types. In human oral squamous cancer cells (SCC131 and SCC4), betanin was shown to inhibit cell viability and induce apoptosis via the expression of the NF-κB/PI3K/Akt pathways nih.gov. Betanin also inhibits the PI3K/AKT/mTOR/S6 signaling pathway in osteosarcoma MG-63 cells, leading to reduced cell growth and increased cell death nih.govresearchgate.net. Encapsulated betanin in chitosan (B1678972) nanoparticles significantly reduced the levels of PI3K, Akt, and mTOR in breast cancer MDA-MB-231 cells, resulting in cell proliferation inhibition and cell cycle arrest doaj.org.
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis healthline.comwikipedia.org. Betanin has demonstrated the ability to inhibit angiogenesis. Studies in animal models of skin and lung cancer have shown that betalains can slow tumor growth and reduce metastasis, and this effect is linked to the inhibition of angiogenesis mdpi.comnih.gov. Betanin, in the form of beetroot extract, significantly decreased tumor multiplicity and burden in mouse lung tumor models, which was accompanied by reduced angiogenesis and increased apoptosis nih.gov. Betanins are reported to reduce new blood vessel formation (angiogenesis) in tumors nih.govnih.gov.
Data Table: Effects of Betanin on Cancer Cells and Signaling Pathways
| Target/Pathway | Cancer Cell Line(s) Affected | Observed Effect(s) | Reference(s) |
| Cell Proliferation Inhibition | Colorectal (Caco-2, HT-29) | Dose- and time-dependent inhibition (IC50 64-107 μg/mL) | nih.govresearchgate.net |
| Chronic Myeloid Leukemia (K562) | Concentration- and time-dependent inhibition (IC50 40 μM) | jcpjournal.org | |
| Breast (MCF-7, MDA-MB-231) | Inhibition of proliferation, migration, colony formation | mdpi.comseejph.com | |
| Cell Cycle Regulation | Lung (A549) | G1 phase decrease, G2/M phase increase; potential downregulation of cyclin A2/B1 | biointerfaceresearch.com |
| Oral Cancer | Inhibition of inflammatory markers including cyclin-D1 | phcog.com | |
| Cervical (HeLa) | Reduction in cyclin D1 expression | unicamp.br | |
| Stat3/Sox2 Signaling Pathway | Breast Cancer Stem Cells | Inhibition of pathway, decreased nuclear Stat3, reduced Sox2 mRNA/protein levels | mdpi.comseejph.comnih.govresearchgate.net |
| PI3K-Akt Signaling Pathway | Oral Squamous Carcinoma (SCC131, SCC4) | Inhibition of pathway, reduced cell viability, induced apoptosis | nih.gov |
| Osteosarcoma (MG-63) | Inhibition of PI3K/AKT/mTOR/S6 pathway, reduced growth, increased death | nih.govresearchgate.net | |
| Breast (MDA-MB-231) | Reduced levels of PI3K, Akt, mTOR; inhibited proliferation, cell cycle arrest | doaj.org | |
| Angiogenesis Inhibition | Tumors (in animal models) | Reduced new blood vessel formation, decreased tumor multiplicity and burden | nih.govnih.govnih.gov |
Modulation of Autophagy in Cancer Cells
Studies indicate that betanin can influence autophagy in cancer cells, contributing to its cytotoxic effects. Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. While autophagy can sometimes promote cancer cell survival, in certain contexts, it can also lead to autophagic cell death.
Research on MCF-7 breast cancer cells treated with a betanin/isobetanin concentrate demonstrated the observation of autophagosome vesicles, suggesting the induction of autophagic cell death alongside apoptosis. researchgate.netnih.gov This indicates that betanin's impact on cancer cells may involve the modulation of autophagic pathways.
Hepatoprotective Effects in Oxidative Stress Models
Betanin has shown significant hepatoprotective properties, largely attributed to its potent antioxidant capabilities. mdpi.comresearchgate.net Oxidative stress plays a critical role in various liver injuries. Betanin's ability to protect liver cells from oxidative damage has been demonstrated in numerous experimental studies. mdpi.com
Key mechanisms underlying betanin's hepatoprotective effects include the enhancement of antioxidant defenses by upregulating crucial enzymes such as heme-oxygenase 1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GST) through the activation of the nuclear factor erythroid 2-related factor (Nrf2) pathway. mdpi.comresearchgate.netcambridge.org Studies have shown that betanin can mitigate cellular damage induced by toxins like pesticides, paraquat, and acetaminophen. mdpi.comresearchgate.netum.es In a study using a hyperlipidic diet-induced oxidative stress model in rats, betanin administration regulated glucose and insulin (B600854) levels and attenuated oxidative stress. ufrj.br Betanin has also been shown to reduce hepatic malondialdehyde (MDA) levels and increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) in rodent models. ufrj.br Furthermore, betanin intake has been observed to reverse hepatic tissue damage and modulate biochemical parameters in rodent models. ufrj.br
| Model | Key Findings | Mechanism | Source |
| Oxidative Stress (various models) | Protects liver cells from damage, mitigates toxin-induced damage. | Upregulation of HO-1, NQO1, GST via Nrf2 pathway activation. | mdpi.comresearchgate.net |
| STZ-induced diabetic liver (rats) | Increased total antioxidant capacity, decreased lipoperoxidation, enhanced Nrf2, SOD, and GPx expression. | Activation of Nrf2 pathway, reduction of lipid peroxidation, redox balance restoration. | mdpi.com |
| Hyperlipidic diet (rats) | Regulated glucose, insulin; attenuated oxidative stress; reduced hepatic MDA; increased SOD, GPx, CAT. | Antioxidant activity, modulation of biochemical parameters. | ufrj.br |
| Paraquat-induced liver toxicity (rats) | Attenuated alterations, protected mitochondria. | Mitochondrial protection in hepatocytes. | um.es |
Neuroprotective Potential in Preclinical Models
Betanin exhibits promising neuroprotective potential in preclinical models of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD). mdpi.commdpi.comresearchgate.netnih.gov Neuroinflammation and oxidative stress are significant contributors to the progression of these conditions. mdpi.commdpi.com
In models of PD, betanin has demonstrated the ability to improve dopaminergic neuron survival. mdpi.commdpi.com Studies using PC12 cells, a model for PD, showed that betanin significantly mitigated the reduction in cell viability caused by neurotoxins like 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H₂O₂). mdpi.commdpi.com Betanin decreased intracellular reactive oxygen species (ROS) levels, indicating antioxidant properties. mdpi.commdpi.com Furthermore, betanin markedly reduced 6-OHDA-induced apoptosis in PC12 cells by increasing anti-apoptotic protein (Survivin) levels and reducing pro-apoptotic protein (Cyt c) release. mdpi.commdpi.comnih.govresearchgate.net Betanin's neuroprotective effects in PD models are also associated with the reduction of neural degeneration in the substantia nigra and striatal regions and an increase in tyrosine-hydroxylase density in the striatum. mdpi.comnih.gov It also increased the activity of antioxidant enzymes like reduced glutathione, catalase, and superoxide dismutase in the brain. mdpi.comnih.gov
Regarding AD models, betanin has shown potential in reducing amyloid-beta (Aβ) aggregation and associated toxicity. mdpi.commdpi.complos.orgnih.gov Aβ aggregation is a key pathological event in AD. mdpi.comnih.gov Betanin has been reported to reduce the aggregation of amyloid-β42 fragments in transgenic Caenorhabditis elegans. mdpi.com Molecular docking studies suggest that betanin can reduce the aggregation of amyloid Aβ40 fragments by altering the secondary structure of the oligomers, increasing the beta-sheet content in key regions and making them less capable of aggregation. mdpi.com Another proposed mechanism involves betanin's ability to reduce the transcription of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), an enzyme involved in Aβ formation, via activation of the Nrf2 pathway. mdpi.com Betanin may also help slow the accumulation of misfolded proteins in the brain by reducing oxidation, which is associated with AD. alzheimersnewstoday.comalzheimersweekly.com When copper and beta-amyloid bind together, they are highly reactive and support damaging oxidative reactions; betanin's presence can reduce this reactivity significantly, suggesting it effectively blocks copper's effects on beta-amyloid. alzheimersnewstoday.comalzheimersweekly.com
| Model | Key Findings | Mechanism | Source |
| PC12 cells (PD model, 6-OHDA/H₂O₂ induced) | Mitigated cell viability reduction, decreased intracellular ROS, reduced apoptosis. | Increased Survivin, reduced Cyt c release, antioxidant properties. | mdpi.commdpi.comresearchgate.net |
| ICR mice (PD model, rotenone (B1679576) induced) | Reduced neural degeneration in substantia nigra/striatum, increased tyrosine-hydroxylase density, increased antioxidant enzyme activity. | Antioxidant mechanisms, protection of dopaminergic neurons. | mdpi.comnih.gov |
| Transgenic C. elegans (AD model) | Delayed and reduced paralysis, inhibited amyloid-β42 aggregation. | Inhibition of Aβ42 aggregation. | mdpi.com |
| In vitro (Aβ aggregation) | Reduced aggregation of Aβ40 fragments. | Altered oligomer secondary structure (increased beta-sheet content), potentially blocking copper's effects and reducing oxidation. | mdpi.comalzheimersnewstoday.comalzheimersweekly.com |
| In vitro (BACE1 expression) | Reduced BACE1 transcription. | Activation of Nrf2 pathway. | mdpi.com |
| Mice (cerebral ischemia-reperfusion injury) | Reduced brain infarction, oxidative stress, lipid peroxidation, neuronal and white matter degeneration; increased GSH and CAT activity. | Potent antioxidative properties, inhibition of lipid peroxidation, boosting GSH and CAT activity. | researchgate.netnih.gov |
Synergistic Effects with Chemotherapeutic Agents
Betanin has shown potential for synergistic effects when combined with conventional chemotherapeutic agents, suggesting its possible role as an adjuvant therapy in cancer treatment. researchgate.netamazonaws.comnih.govresearchgate.net
Studies have demonstrated that betanin, or betanin-rich extracts, can enhance the cytotoxic effects of certain chemotherapy drugs in various cancer cell lines. For instance, a synergistic cytotoxic effect was observed when human pancreatic, prostate, and breast cancer cell lines were simultaneously exposed to beetroot extract and doxorubicin. nih.govresearchgate.netjcpjournal.orgoamjms.eu The potential mechanisms for this synergy may include DNA intercalation, given the structural similarities between betanin and doxorubicin. nih.govjcpjournal.org
Betanin has also been investigated in combination with capecitabine (B1668275) in colon cancer models. frontiersin.org While betanin alone showed anticancer effects in various cancer cell lines, including colon cancer, its synergistic potential with capecitabine was explored as a strategy to improve therapeutic outcomes. frontiersin.org Research indicates that identifying natural compounds like betanin that are effective and safe in combination with conventional chemotherapy can be a valuable approach to combat cancer. frontiersin.org
| Cancer Cell Lines | Chemotherapeutic Agent | Observed Effect | Potential Mechanism(s) | Source |
| Human pancreatic, prostate, and breast cancer cells | Doxorubicin | Synergistic cytotoxicity | Potential DNA intercalation | nih.govresearchgate.netjcpjournal.orgoamjms.eu |
| Colon cancer cell lines (e.g., Caco-2, HCT116) | Capecitabine | Explored for synergistic potential with betanin. | Aim to improve therapeutic outcome. | frontiersin.org |
Extraction, Purification, and Analytical Methodologies for Betanin Research
Optimization of Extraction Techniques from Natural Sources
Efficient extraction is the crucial first step in obtaining betanin from its natural sources. Conventional solvent extraction (CSE) is a common method, often employing solvents like methanol (B129727) or ethanol (B145695) mixed with water nih.govmdpi.comakjournals.com. The addition of ascorbic acid and pH adjustment to around 5.5 can enhance the stability of betalains (B12646263) during extraction nih.gov.
Optimization studies have investigated the impact of various parameters on extraction yield, including solvent type and concentration, solid-to-liquid ratio, temperature, and time mdpi.comvjol.info.vn. For instance, research on red beet stalks optimized ultrasound-assisted extraction (UAE), identifying optimal conditions as an extraction temperature of 53 °C, ultrasonic power of 89 W, extraction time of 35 minutes, and a solid-to-liquid ratio of 1:19 g/mL, resulting in significant betacyanin yields nih.gov. Another study on red beetroot optimized conventional solvent extraction parameters, finding that a material-to-solvent ratio of 1:22.96 (w/v), a temperature of 47.71 °C, and a period of 183.65 minutes yielded the highest betalain content vjol.info.vn.
Different natural sources may require specific optimization. Studies on dragon fruit (Hylocereus costaricencis) found that water was an effective solvent, with optimal fruit-to-water ratios of 2:1 for flesh and 1:1 for skin, and an optimal extraction temperature of 4–8°C for 24 hours untirta.ac.id.
The choice of extraction method and optimization of its parameters are critical for maximizing the yield of betanin from natural sources while minimizing degradation mdpi.comvjol.info.vn.
Advanced Purification Methods for High Purity Betanin
Achieving high purity betanin is essential for accurate research and specific applications. Crude extracts contain various compounds that need to be removed whiterose.ac.uk. Chromatographic techniques are widely employed for this purpose researchgate.netwhiterose.ac.uk.
Column Chromatography Techniques
Column chromatography is a fundamental method for purifying betanin. Normal phase column chromatography has been used, yielding significant amounts of betanin from red beetroot extract nih.govresearchgate.net. The elution solvent mixture often consists of methanol, water, and glacial acetic acid nih.gov. Monitoring purification can be done using techniques like Thin-Layer Chromatography (TLC) nih.gov. Flash chromatography, a faster form of column chromatography, has also been successfully used to purify betalains, including betanin, from sources like beetroot and prickly pear, achieving high purities whiterose.ac.ukwhiterose.ac.ukwhiterose.ac.uk.
Ion Exchange Chromatography
Ion exchange chromatography is another effective method for purifying betanin, particularly from complex matrices researchgate.netmdpi.com. This technique separates compounds based on their charge. Studies have shown that ion exchange chromatography can be highly efficient in purifying betanin from beetroot, sometimes yielding higher amounts compared to other methods researchgate.netnih.gov. However, fractions obtained from ion exchange chromatography may contain high amounts of salt, which might require further processing researchgate.net.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for achieving high purity betanin and is frequently used in both analytical and preparative scales researchgate.netmdpi.comnih.gov. RP-HPLC separates compounds based on their hydrophobicity. Studies have utilized C18 columns for betanin purification nih.govufrj.br. Semi-preparative HPLC has been shown to purify betanin with high yield and superior purity compared to commercial standards mdpi.comnih.gov. RP-HPLC can also effectively separate betanin from its isomer, isobetanin researchgate.netmdpi.com.
Data from purification studies highlight the effectiveness of these chromatographic methods:
| Purification Method | Source Material | Reported Yield (approx.) | Purity (where reported) | Source |
| Normal Phase Column Chromatography | Red beetroot | 500 mg/100 g fresh beet | Not specified | nih.govresearchgate.net |
| Ion Exchange Chromatography | Red beetroot | 89.1 mg/100 g fresh beet | Not specified | nih.gov |
| RP-HPLC (Semi-preparative) | Beet powder | 1.74 mg/g DW | 85% | mdpi.comnih.gov |
| Flash Chromatography | Powdered raw material | 120-487 mg/100 g | 97% (for betanin) | whiterose.ac.uk |
| RP-HPLC (Preparative) | Fresh beetroot juice | 48 mg/mL (from 500g beet) | Not specified | mdpi.com |
Note: Yields and purity can vary significantly depending on the specific protocol and source material.
Quantitative and Qualitative Analytical Protocols
Accurate analysis of betanin is crucial for research and quality control. Both quantitative and qualitative methods are employed.
Qualitative analysis confirms the presence of betanin. This can involve simple chemical tests, such as observing color changes under different pH conditions researchgate.net. Spectrophotometry can also be used for qualitative assessment, as betacyanins, including betanin, exhibit characteristic absorption maxima in the visible region, typically between 480 and 540 nm aau.edu.etsci-hub.se.
Quantitative analysis determines the amount or concentration of betanin. Spectrophotometric methods, particularly UV-Vis spectrophotometry, are commonly used for quantifying betalains due to their distinct absorbance properties aau.edu.etresearchgate.netnih.govresearchgate.net. This method often involves measuring absorbance at the maximum absorption wavelength for betanin (around 535-540 nm) and using a calibration curve or molar extinction coefficient for calculation akjournals.comuntirta.ac.idaau.edu.etnih.gov. While simple and inexpensive, spectrophotometry may have limitations in complex samples researchgate.net.
High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD) is a widely used and more precise method for both qualitative and quantitative analysis of betanin mdpi.commdpi.comnih.govnih.govresearchgate.netnih.govresearchgate.net. HPLC allows for the separation and individual quantification of betanin and its isomers, such as isobetanin researchgate.netmdpi.com. The use of C18 reversed-phase columns is common in HPLC analysis of betanin nih.govmdpi.com.
For more detailed analysis, the combination of liquid chromatography with mass spectrometry (LC-MS or LC-MS/MS) provides extensive quantitative and qualitative data, allowing for the identification of betanin and other phytochemicals in a sample mdpi.comnih.govmdpi.comresearchgate.net.
Analytical protocols are vital for evaluating the efficiency of extraction and purification methods and for characterizing the final betanin product mdpi.comnih.gov.
Biotechnological Production and Genetic Engineering of Betanin
Plant Cell Culture Systems for Betanin Production
Plant cell culture involves growing plant cells, tissues, or organs in a sterile laboratory environment. This technique provides a controlled system for producing secondary metabolites like betanin. ub.ac.idmdpi.com
Suspension Cultures and Bioreactor Applications
Suspension cultures, where plant cells are grown dispersed in a liquid medium, are a common type of plant cell culture used for betanin production. ub.ac.id These cultures can be scaled up for industrial production using bioreactors. srce.hrub.ac.idmdpi.comresearchgate.net Bioreactors provide a controlled environment for monitoring and optimizing parameters such as pH, temperature, nutrient supply, and aeration, which are crucial for maximizing cell growth and secondary metabolite production. nih.gov
Studies have explored the use of various bioreactor types, including stirred tank bioreactors and fluidized bed bioreactors, for cultivating betalain-producing cells, such as those from Beta vulgaris hairy roots. srce.hrnih.gov While initially, shake flask methods sometimes offered higher betalain yields, advancements in bioreactor design and operation, such as circulatory fed-batch systems, have shown improved yields and the potential for simultaneous sequestration of betalains (B12646263) and associated enzymes. srce.hr Hydrodynamic stress in stirred tank bioreactors, while higher than in shake flasks, has been reported to potentially improve the production of certain metabolites in plant cell cultures, including betalains in Beta vulgaris cells. srce.hrnih.gov
Optimization Strategies for Enhanced Pigment Yields
Optimizing culture conditions is essential to enhance betanin yield in plant cell cultures, as yields from in vitro systems can be lower than from intact plants. srce.hrub.ac.id Strategies include selecting highly productive cell lines and modifying growth conditions. srce.hr
Key optimization strategies focus on the composition of the nutrient medium and the culture environment. Modifying the levels of phytohormones, such as auxins (e.g., 2,4-dichlorophenoxyacetic acid (2,4-D) and indole-3-butyric acid) and cytokinins (e.g., 6-benzylaminopurine (B1666704) (BAP)), can significantly impact betalain type and quantity. srce.hr Different ratios of auxins and cytokinins have been shown to induce varied color changes in Beta vulgaris calli, reflecting changes in pigment production. srce.hr Moderate auxin concentrations, for instance, have been found to increase betacyanin production. srce.hr
Sucrose (B13894) concentration in the medium is another critical factor. Elevated sucrose levels have been shown to strongly induce biomass accumulation and subsequently increase betanin yield in transformed sugar beet cell suspensions. researchgate.netbotanic.hr For example, increasing sucrose from 3% to 4%, 5%, or 6% (w/v) resulted in up to a 250% increase in betanin yield in one study. researchgate.net However, the positive effect of high sucrose concentrations on betanin accumulation may be limited to the lag phase of the cell suspension. researchgate.net
Modification of mineral levels in the medium can also influence betanin production. While the effect of phosphate (B84403) ions can vary, a reduction in phosphate levels or the use of phosphate-free medium has been shown to increase total betalain content in some cultures. ub.ac.id Increasing iron (Fe2+) concentration has also been reported to significantly enhance betacyanin content in Beta vulgaris cell suspensions without negatively affecting cell growth. ub.ac.id
The type of inoculum used to initiate cell suspension cultures can also strongly influence betacyanin production. ub.ac.id
Impact of Elicitors on Betanin Accumulation in Cell Cultures
Elicitors are compounds that can stimulate plant defense responses and induce the production of secondary metabolites, including betanin, in cell cultures. ub.ac.idnih.goviahs.org.innih.gov Elicitation is considered an effective strategy to enhance the biotechnological production of these compounds. nih.goviahs.org.innih.gov Elicitors can be classified as biotic (of biological origin, such as yeast extract or fungal components) or abiotic (of non-biological origin, such as certain chemicals or physical factors). ub.ac.idnih.goviahs.org.innih.gov
Various biotic and abiotic elicitors have been investigated for their effects on betanin accumulation in plant cell cultures. For example, studies have explored the use of yeast extract and calcium ions (Ca2+) as elicitors in transformed sugar beet cell suspensions. researchgate.netbotanic.hr While calcium ions at increased concentrations did not significantly enhance betanin yield in one study, yeast extract showed potential, although higher concentrations could lead to cell necrosis. researchgate.netbotanic.hr
Other elicitors, such as methyl jasmonate, β-glucan, chitosan (B1678972), salicylic (B10762653) acid, copper sulfate (B86663) (CuSO4), and cobalt chloride (CoCl2), have been shown to influence betalain production in various plant cell cultures, including those of Bougainvillea and Celosia argentea. iahs.org.innih.gov Low concentrations of chitosan, for instance, have been reported to promote betalains production in C. argentea suspension cultures. nih.gov The effectiveness of elicitors can vary depending on the plant species, the specific elicitor used, its concentration, and the timing of its application. nih.gov
Future Research Directions and Unanswered Questions in Betanin Research
Elucidation of Remaining Molecular Mechanisms of Action
While betanin has demonstrated various biological activities, including antioxidant and anti-inflammatory properties, the precise molecular mechanisms underlying these effects are not fully elucidated. tandfonline.commdpi.com Research suggests betanin may modulate pathways such as Nrf2-ARE (antioxidant) and NF-κB (inflammatory), but the exact manner of activation and suppression requires further investigation through in vitro and in silico studies. tandfonline.com Understanding how betanin interacts with specific cellular targets and signaling cascades is crucial for validating its potential health benefits and exploring therapeutic applications.
Discovery and Characterization of Novel Natural Sources
Red beetroot is the primary commercial source of betanin, but other plants in the Caryophyllales order, such as Opuntia cactus (prickly pear), Swiss chard, and certain Amaranthus species, also contain betalains (B12646263), including betanin. wikipedia.orgmdpi.comnih.gov Identifying and characterizing novel natural sources with high betanin content or unique betalain profiles could diversify supply and potentially offer sources with improved properties or easier extraction. embrapa.brmdpi.com Research into underexplored plant species and varieties is needed to assess their potential as sustainable sources.
Development of Sustainable and Cost-Effective Biotechnological Production Methods
Traditional extraction of betanin from beetroot can be resource-intensive due to the relatively low concentration of the pigment (~0.2% wet weight). nih.govsciencenews.dkresearchgate.net Biotechnological approaches, such as metabolic engineering of microorganisms like yeast (Yarrowia lipolytica or Saccharomyces cerevisiae), show promise for more sustainable and cost-effective production. nih.govsciencenews.dkresearchgate.net Future research should focus on optimizing these microbial systems to increase betanin yield and purity, reduce production costs, and facilitate scaling for industrial application. nih.govresearchgate.net
Further Refinement of Structure-Activity Relationships for Targeted Bioactivities
The biological activities of betalains are linked to their chemical structure, particularly the presence of hydroxyl and imino residues and glycosylation/acylation patterns. embrapa.brresearchgate.netacs.org While some structure-activity relationships regarding free radical scavenging have been studied, a more comprehensive understanding is needed to design or identify betanin derivatives with enhanced or targeted bioactivities. embrapa.brresearchgate.net Further research should explore how subtle structural modifications influence specific biological effects, such as anti-inflammatory or antioxidant pathways, to unlock the full therapeutic potential of betanin and its analogues.
Investigation of Environmental and Agronomic Factors Influencing Betanin Biosynthesis and Accumulation
Betanin biosynthesis in plants is influenced by various environmental and agronomic factors, including light, temperature, salinity, and soil conditions. mdpi.comnih.govresearchgate.netmdpi.com Research has shown that pigment accumulation can vary significantly depending on agroclimatic conditions and even within different accessions of the same plant. researchgate.net Further investigation is needed to fully understand how these factors regulate the betanin biosynthetic pathway at the genetic and enzymatic levels. nih.govresearchgate.net This knowledge can inform optimized cultivation practices and potentially lead to the development of plant varieties with increased and stable betanin content. embrapa.brresearchgate.netmdpi.com
Exploration of Betanin Interactions within Complex Biological Systems and Food Matrices
The behavior and bioactivity of betanin can be significantly influenced by the complex matrices in which it is found, such as foods and biological systems. mdpi.comresearchgate.netnih.gov Interactions with other food components (e.g., proteins, polysaccharides, acids) can affect its stability, bioaccessibility, and ultimately, its biological effects. mdpi.comresearchgate.netmdpi.com Similarly, within biological systems, betanin interacts with various molecules and cellular components. nih.gov Future research should delve deeper into these interactions to understand how the matrix affects betanin's fate (e.g., degradation, absorption, metabolism) and how these interactions modulate its bioactivity. mdpi.comresearchgate.net
Q & A
Q. What ethical and reporting standards apply to preclinical Betanin studies involving animal models?
- Methodological Answer : Follow NIH guidelines for experimental rigor, including randomization, blinding, and sample size justification. Report methods in alignment with ARRIVE 2.0 guidelines, ensuring transparency in animal welfare protocols and data interpretation .
Methodological Resources
- For experimental reproducibility : Refer to the Beilstein Journal of Organic Chemistry guidelines for detailed method descriptions and supplementary data submission .
- For data contradiction analysis : Utilize systematic review frameworks and meta-analytical tools highlighted in evidence-based research methodologies .
- For interdisciplinary integration : Apply audience-tailored communication strategies from Reviews in Analytical Chemistry to bridge gaps between chemistry, biology, and computational disciplines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
